2-Bromo-5-chloro-1,3-difluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMNGNRBHZGAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375753 | |
| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-16-5 | |
| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Bromo-5-chloro-1,3-difluorobenzene, a halogenated aromatic compound with significant applications in various fields of chemical synthesis. This document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications, particularly as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced electronic materials. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
This compound (CAS Number: 883546-16-5) is a versatile synthetic intermediate characterized by its unique substitution pattern of bromine, chlorine, and fluorine atoms on a benzene ring.[1][2] This specific arrangement of halogens imparts distinct reactivity and physicochemical properties, making it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a precursor for the creation of complex molecules with tailored biological and electronic properties.[2] Consequently, it is frequently utilized in the synthesis of novel drug candidates, agrochemicals, and materials for Organic Light-Emitting Diodes (OLEDs).[2][3][4]
Physicochemical and Safety Data
The key properties and safety information for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 883546-16-5 | [1][4][5] |
| Molecular Formula | C₆H₂BrClF₂ | [1][3][5] |
| Molecular Weight | 227.43 g/mol | [3][6] |
| Appearance | Colorless to light yellow crystal or liquid | [3] |
| Melting Point | -33 °C | [3] |
| Boiling Point | 176 °C | [3] |
| Density | 1.805 g/cm³ | [3] |
| Flash Point | 60 °C | [3] |
| Vapor Pressure | 1.53 mmHg at 25°C | [3] |
| Refractive Index | 1.528 | [3] |
| Solubility | Soluble in ether, methanol, and dichloromethane | [3] |
| Storage | Sealed in dry, room temperature | [1][3] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362 | [1][7][8] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors. | [7][8][9] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through a Sandmeyer-type reaction starting from 4-bromo-3,5-difluoroaniline.[4]
Synthesis Workflow
The general workflow for the synthesis is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on a literature procedure for the synthesis of this compound.[4]
Materials:
-
4-bromo-3,5-difluoroaniline (25.0 g, 117 mmol)
-
Copper (I) chloride (23.1 g, 230 mmol)
-
Copper (II) chloride (47.0 g, 350 mmol)
-
Isoamyl nitrite (49.0 mL, 350 mmol)
-
Acetonitrile (200 mL total)
-
2N Hydrochloric acid (300 mL)
-
Diethyl ether
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of 4-bromo-3,5-difluoroaniline (25.0 g), copper (I) chloride (23.1 g), and copper (II) chloride (47.0 g) in acetonitrile (150 mL).
-
Addition of Reagent: At room temperature, add a solution of isoamyl nitrite (49.0 mL) in acetonitrile (50 mL) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up:
-
Pour the reaction mixture into 2N hydrochloric acid (300 mL).
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.
-
-
Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent. This yields this compound as a yellow oil (21.4 g, 81% yield).[4]
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable precursor in several high-value sectors.
Pharmaceutical and Agrochemical Synthesis
Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine, chlorine, and bromine atoms can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall efficacy.[2][10][11] This compound serves as a key intermediate, allowing for the introduction of the difluorochlorophenyl moiety into larger, more complex molecules during drug discovery campaigns.[2][10]
OLED Materials
In the electronics industry, this compound is used as a precursor for OLED materials.[2][4] The electronic properties required for high-performance organic light-emitting diodes are often achieved by incorporating precisely designed aromatic systems. The structure of this compound allows for the synthesis of materials with tailored charge-transport and luminescence characteristics, contributing to advancements in display and lighting technology.[2]
Logical Relationship in Drug Discovery
The utility of halogenated compounds like this compound in drug discovery is based on the principle of property modulation. The diagram below illustrates the logical relationship between halogenation and the desired properties of a drug candidate.
Caption: Role of halogenated intermediates in drug property modulation.
Conclusion
This compound is a key chemical intermediate with a well-defined role in the synthesis of high-value organic compounds. Its distinct physicochemical properties, stemming from its halogenated structure, make it an indispensable tool for researchers and scientists in pharmaceuticals, agrochemicals, and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research and development in these critical areas. Proper adherence to safety and handling guidelines is essential when working with this compound.
References
- 1. This compound | 883546-16-5 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 883546-16-5 [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-chloro-1,3-difluorobenzene physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chloro-1,3-difluorobenzene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and electronic materials.[1][2] This technical guide provides a comprehensive overview of its physical properties, supported by experimental protocols and data visualizations.
Core Physical and Chemical Data
This compound is an organic compound with the chemical formula C6H2BrClF2.[1][3][4] It appears as a colorless to light yellow liquid or crystal.[1] At room temperature, it is relatively stable but can react with strong oxidants.[1] For storage, it should be kept sealed in a dry environment at room temperature.[1]
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H2BrClF2 | [1][3][4] |
| Molecular Weight | 227.43 g/mol | [3] |
| Appearance | Colorless to light yellow crystal or liquid | [1] |
| Melting Point | -33 °C | [1] |
| Boiling Point | 130-140 °C; 176 °C | [1] |
| Density | 1.76 g/cm³; 1.805 g/cm³ | [1] |
| Solubility | Soluble in ether, methanol, and dichloromethane | [1] |
| Flash Point | 60 °C | [1] |
| Vapor Pressure | 1.53 mmHg at 25 °C | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of data. The following sections describe the protocols for the synthesis of this compound and the general procedures for determining its key physical properties.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 4-bromo-3,5-difluoroaniline with copper (I) chloride, copper (II) chloride, and isoamyl nitrite in an acetonitrile solvent.[4]
Materials:
-
4-bromo-3,5-difluoroaniline
-
Copper (I) chloride (CuCl)
-
Copper (II) chloride (CuCl2)
-
Isoamyl nitrite
-
Acetonitrile
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel
Procedure:
-
A solution of 4-bromo-3,5-difluoroaniline, copper (I) chloride, and copper (II) chloride is prepared in acetonitrile.[4]
-
An acetonitrile solution of isoamyl nitrite is added dropwise to the mixture at room temperature.[4]
-
The reaction mixture is stirred for several hours at room temperature.[4]
-
Following the reaction, the mixture is poured into a 2N hydrochloric acid solution.[4]
-
The product is extracted using diethyl ether.[4]
-
The combined organic layers are washed with a saturated brine solution and dried over anhydrous magnesium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the crude product.[4]
-
Purification of the crude product is achieved through silica gel column chromatography using hexane as the eluent to obtain pure this compound as a yellow oil.[4]
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of this compound.
-
Melting Point: The melting point can be determined using a capillary tube method with a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
-
Density: The density is measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance.
-
Solubility: The solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., ether, methanol, dichloromethane). The mixture is agitated, and the solubility is observed.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
Technical Guide: 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of 2-Bromo-5-chloro-1,3-difluorobenzene, along with detailed experimental protocols for its synthesis and molecular weight determination.
Core Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 227.43 g/mol [1] |
| Molecular Formula | C₆H₂BrClF₂[2] |
| CAS Number | 883546-16-5[2] |
| Boiling Point | 176 °C[1] |
| Melting Point | -33 °C[1] |
| Density | 1.805 g/cm³[1] |
| Refractive Index | 1.528[1] |
| Appearance | Colorless to light yellow liquid or crystal[1] |
| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane[1] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromo-3,5-difluoroaniline.
Materials:
-
4-bromo-3,5-difluoroaniline (25.0g, 117mmol)
-
Copper (I) chloride (23.1g, 230mmol)
-
Copper (II) chloride (47.0g, 350mmol)
-
Acetonitrile (200 mL total)
-
Isoamyl nitrite (49.0mL, 350mmol)
-
2N Hydrochloric acid (300mL)
-
Diethyl ether (600mL total)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
Procedure:
-
In a suitable reaction vessel, prepare a mixed solution of 4-bromo-3,5-difluoroaniline (25.0g), copper (I) chloride (23.1g), and copper (II) chloride (47.0g) in 150 mL of acetonitrile.[3]
-
At room temperature, add a solution of isoamyl nitrite (49.0mL) in 50 mL of acetonitrile dropwise to the mixture.[3]
-
Stir the resulting mixture at room temperature for 4 hours.[3]
-
After the reaction is complete, pour the mixture into 300mL of 2N hydrochloric acid.[3]
-
Extract the aqueous mixture with diethyl ether (3 x 200mL).[3]
-
Wash the combined organic layers with a saturated brine solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.[3]
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound as a yellow oil (21.4g, 81% yield).[3]
Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standard method for the determination of the molecular weight of this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar DB-5 or similar)
-
Helium or Argon as the carrier gas
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane or hexane)
-
1.5 mL glass autosampler vials
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent like dichloromethane or hexane. The concentration should be approximately 10 µg/mL.[4] Ensure the sample is fully dissolved and free of particulate matter.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized in the injector and carried by the inert gas mobile phase onto the GC column.[5] The column temperature is gradually increased, which separates the components of the sample based on their boiling points and interactions with the stationary phase.[5]
-
Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), causing them to fragment.[5] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).[6]
-
Data Analysis: The resulting mass spectrum will show a parent molecular ion peak corresponding to the molecular weight of the compound. For this compound, this will be observed around m/z 226, 228, and 230 due to the isotopic distribution of bromine and chlorine. The molecular weight is confirmed by the m/z value of this molecular ion peak.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for molecular weight determination by GC-MS.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-1,3-difluorobenzene, an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details a primary synthetic route, outlines an alternative pathway, and presents key physical and analytical data for this compound.
Introduction
This compound (CAS No. 883546-16-5) is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1] Its strategic substitution pattern makes it a versatile building block in organic synthesis. The presence of bromine, chlorine, and fluorine atoms on the benzene ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable precursor for creating complex molecular architectures. Notably, it serves as an intermediate in the synthesis of organic light-emitting diode (OLED) materials and as a crucial component in the discovery of novel drug candidates.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in subsequent synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid or crystal | [1] |
| Melting Point | -33 °C | [1] |
| Boiling Point | 130-140 °C | [1] |
| Density | 1.76 g/cm³ | [1] |
| Purity | ≥ 98% | [4] |
| Solubility | Soluble in ether, methanol, and dichloromethane | [1] |
| Storage | Sealed in dry, room temperature conditions | [4] |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound proceeds from 4-bromo-3,5-difluoroaniline. An alternative conceptual pathway involves a Sandmeyer-type reaction, a versatile method for the conversion of aryl amines to aryl halides.
Synthesis from 4-bromo-3,5-difluoroaniline
This synthetic route provides a reliable method for the preparation of this compound with a reported yield of 81%.[6]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-3,5-difluoroaniline (25.0 g, 117 mmol), copper(I) chloride (23.1 g, 230 mmol), and copper(II) chloride (47.0 g, 350 mmol) is prepared in acetonitrile (150 mL).[6]
-
Addition of Diazotizing Agent: A solution of isoamyl nitrite (49.0 mL, 350 mmol) in acetonitrile (50 mL) is added dropwise to the reaction mixture at room temperature.[6]
-
Reaction: The mixture is stirred at room temperature for 4 hours.[6]
-
Work-up: The reaction mixture is then poured into 2N hydrochloric acid (300 mL) and extracted three times with diethyl ether (200 mL portions).[6] The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[6]
-
Purification: The solvent is removed under reduced pressure to yield a crude brown solid. This crude product is then purified by silica gel column chromatography using hexane as the eluent to afford this compound as a yellow oil (21.4 g, 81% yield).[6]
Alternative Synthetic Pathway: Sandmeyer Reaction
Figure 2: Conceptual workflow for a Sandmeyer-type synthesis.
Characterization Data
Due to the proprietary nature of spectroscopic data for this compound, specific experimental spectra are not publicly available. However, based on the structure of this compound, the expected NMR data can be predicted. Researchers should obtain and interpret their own analytical data for confirmation. Commercial suppliers may provide analytical data upon request.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A multiplet or triplet of triplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two aromatic protons. The splitting pattern will be influenced by coupling to the two fluorine atoms. |
| ¹³C NMR | Six distinct signals in the aromatic region. The carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon bonded to bromine and the carbon bonded to chlorine will also be identifiable. |
| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides, likely appearing as a multiplet due to coupling with the aromatic protons and potentially long-range coupling to each other. |
| Mass Spec (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |
Safety and Handling
This compound is classified as an irritant.[3][4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]
Applications in Research and Development
The unique arrangement of halogen substituents on the benzene ring of this compound provides multiple reactive sites for further chemical modification. This makes it a valuable starting material for the synthesis of a wide range of more complex molecules with potential applications in:
-
Pharmaceuticals: Introduction of the fluorinated benzene scaffold can modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties to enhance their efficacy and biological activity.[1]
-
Organic Electronics: As a precursor to OLED materials, this compound can be used to synthesize molecules with tailored electronic and photophysical properties for use in displays and lighting.[2]
This technical guide serves as a foundational resource for researchers working with this compound. For any specific application, further optimization of the synthetic and purification procedures may be required. Always refer to the latest safety data sheets before handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,3-difluorobenzene | 38573-88-5 [chemicalbook.com]
- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-5-chloro-1,3-difluorobenzene, a halogenated aromatic compound with significant applications in organic synthesis. This document details its chemical properties, nomenclature, a detailed experimental protocol for its synthesis, and its emerging role in the development of pharmaceuticals and advanced materials. The strategic placement of four different halogen atoms on the benzene ring makes it a versatile building block for creating complex molecular architectures.
Chemical Identity and Nomenclature
The IUPAC name for this compound is This compound .[1] An acceptable alternative name, arising from a different numbering priority of the substituents, is 5-bromo-2-chloro-1,3-difluorobenzene .[2] For clarity and consistency, this guide will use the former.
The numbering of the benzene ring is determined by assigning the lowest possible locants to the substituents. In this case, the substituents are bromine, chlorine, and two fluorine atoms.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrClF₂ | [1][3] |
| Molecular Weight | 227.44 g/mol | [3] |
| CAS Number | 883546-16-5 | [1] |
| Appearance | Colorless to light yellow liquid or crystal | [4] |
| Boiling Point | 176 °C | [4] |
| Melting Point | -33 °C | [4] |
| Density | 1.805 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane. | [4] |
| Flash Point | 60 °C | [4] |
| Refractive Index | 1.528 | [4] |
Spectroscopic Data
-
¹H NMR: The spectrum will show a complex multiplet in the aromatic region, arising from the two hydrogen atoms on the benzene ring. The coupling of these protons with each other and with the adjacent fluorine atoms will lead to a intricate splitting pattern.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms bonded to fluorine will appear as doublets due to ¹J-coupling. Furthermore, smaller couplings to other fluorine atoms (²J, ³J, and ⁴J) can add to the complexity of the spectrum.[5]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 4-bromo-3,5-difluoroaniline.[6]
Synthesis of this compound from 4-Bromo-3,5-difluoroaniline[6]
Reaction Scheme:
(Chemical reaction diagram would be placed here in a full whitepaper)
Materials:
-
4-bromo-3,5-difluoroaniline (25.0 g, 117 mmol)
-
Copper(I) chloride (23.1 g, 230 mmol)
-
Copper(II) chloride (47.0 g, 350 mmol)
-
Isoamyl nitrite (49.0 mL, 350 mmol)
-
Acetonitrile (200 mL total)
-
2N Hydrochloric acid (300 mL)
-
Diethyl ether (3 x 200 mL)
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
Experimental Procedure:
-
A solution of 4-bromo-3,5-difluoroaniline (25.0 g, 117 mmol), copper(I) chloride (23.1 g, 230 mmol), and copper(II) chloride (47.0 g, 350 mmol) is prepared in acetonitrile (150 mL).
-
To this mixture, a solution of isoamyl nitrite (49.0 mL, 350 mmol) in acetonitrile (50 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
After the reaction is complete, the mixture is poured into 2N hydrochloric acid (300 mL).
-
The product is extracted with diethyl ether (3 x 200 mL).
-
The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product as a brown solid.
-
The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a yellow oil (21.4 g, 81% yield).
Alternative Synthetic Routes
Other potential synthetic strategies for halogenated benzenes include direct electrophilic halogenation and other variations of the Sandmeyer reaction, such as the Schiemann reaction for the introduction of fluorine.[7][8] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules.
Pharmaceutical and Agrochemical Synthesis
Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[9] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various bioactive molecules.
Materials Science
This compound is also utilized as a precursor for materials used in organic light-emitting diodes (OLEDs).[6] The tailored substitution pattern of halogens allows for the fine-tuning of the electronic properties of organic materials, which is essential for developing efficient and stable electronic devices.
Logical Workflow and Diagrams
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Safety Information
This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.
Conclusion
This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. Its unique arrangement of four halogen atoms provides multiple reactive sites for further functionalization, making it a valuable intermediate for the preparation of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
- 1. This compound | 883546-16-5 [sigmaaldrich.com]
- 2. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chembk.com [chembk.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. This compound | 883546-16-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility of 2-Bromo-5-chloro-1,3-difluorobenzene in Organic Solvents
Introduction
2-Bromo-5-chloro-1,3-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrClF₂. As a substituted benzene derivative, it serves as a crucial intermediate and building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method design.
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on its general solubility characteristics, presents solubility data for structurally analogous compounds, and details a standardized experimental protocol for its precise determination.
General Solubility Profile
Based on its chemical structure, this compound is a relatively nonpolar molecule, though the electronegative halogen substituents (F, Cl, Br) introduce some polarity. Following the principle of "like dissolves like," the compound is expected to have low solubility in polar solvents like water and good solubility in a range of organic solvents.
Solubility Data of Analogous Compounds
The solubility of structurally related compounds can provide valuable estimates for selecting appropriate solvents. The table below presents quantitative and qualitative solubility data for bromobenzene, chlorobenzene, and 1,3-difluorobenzene in various organic solvents.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Bromobenzene | Ethanol | 25 | 10.4 g / 100 g | [2] |
| Diethyl Ether | 25 | 71.3 g / 100 g | [2] | |
| Benzene | Ambient | Miscible | [2][3] | |
| Chloroform | Ambient | Miscible | [2][3] | |
| Acetone | Ambient | Soluble | [4] | |
| Chlorobenzene | Ethanol | Ambient | Soluble | [5][6][7] |
| Diethyl Ether | Ambient | Soluble | [5][6][7] | |
| Benzene | Ambient | Soluble | [6][7] | |
| Chloroform | Ambient | Soluble | [7] | |
| Carbon Disulfide | Ambient | Soluble | [7] | |
| 1,3-Difluorobenzene | Ethanol | Ambient | Soluble | [8] |
| Acetone | Ambient | Soluble | [8] | |
| Chloroform | Ambient | Soluble | [8] | |
| Diethyl Ether | Ambient | Soluble | [8] | |
| Benzene | Ambient | Soluble | [8] | |
| DMSO | Ambient | Soluble | [9] |
Factors Influencing Solubility
The solubility of a solid compound in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as environmental factors like temperature. The diagram below illustrates the key relationships influencing the solubility of this compound.
Caption: Key factors influencing the solubility of a chemical compound.
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol describes a generalized procedure for determining the solubility of this compound in an organic solvent, adapted from the principles of the OECD Guideline 105 (Flask Method)[10][11]. This method is suitable for compounds with solubilities above 10⁻² g/L.
5.1 Principle A supersaturated solution of the solute is prepared in the chosen solvent and agitated at a constant temperature until equilibrium is reached. After phase separation, the concentration of the solute in the clear, saturated solution is quantified using a suitable analytical technique.
5.2 Apparatus and Reagents
-
Apparatus: Analytical balance, thermostatically controlled shaker or magnetic stirrer with a water/oil bath, centrifuge with temperature control, calibrated volumetric flasks, pipettes, syringes with appropriate filters (e.g., 0.45 µm PTFE), and vials for analysis.
-
Reagents: this compound (of known purity), high-purity organic solvent of choice, and analytical standards.
5.3 Experimental Procedure
Step 1: Preliminary Test
-
Add approximately 10 mg of the test substance to a 10 mL vial.
-
Incrementally add small volumes (e.g., 0.5 mL) of the solvent.
-
After each addition, shake vigorously for 1-2 minutes and visually inspect for undissolved particles.
-
Continue until the substance is fully dissolved. This provides a rough estimate of the solubility and ensures the main experiment uses a sufficient excess of the substance.
Step 2: Equilibration (Main Test)
-
Prepare three separate flasks (for triplicate analysis).
-
To each flask, add a volume of the solvent (e.g., 25 mL).
-
Add an excess amount (e.g., 5 times the estimated amount from the preliminary test) of this compound to each flask.
-
Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the solutions. Equilibrium time can vary significantly; 24 hours is a common starting point. To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
Step 3: Phase Separation
-
After equilibration, allow the flasks to stand at the test temperature for at least 24 hours to let solid particles settle.
-
To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension at the same temperature.
-
Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it into a clean vial for analysis.
Step 4: Quantification
-
Prepare a series of calibration standards of the test substance in the chosen solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID/MS).
-
Calculate the concentration of the substance in the sample by comparing its response to the calibration curve.
5.4 Data Reporting The solubility should be reported as the mean and standard deviation of the triplicate measurements in units of mass per volume (e.g., g/L or mg/mL) or mass per mass (e.g., g/100 g solvent) at the specified temperature.
Visualization of Experimental Workflow
The following flowchart illustrates the key steps in the Shake-Flask method for solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]
- 3. webqc.org [webqc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chlorobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. nbinno.com [nbinno.com]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Phytosafe [phytosafe.com]
Physicochemical Properties of 2-Bromo-5-chloro-1,3-difluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical properties, specifically the melting and boiling points, of the chemical compound 2-Bromo-5-chloro-1,3-difluorobenzene. It includes a summary of its physical data and outlines standard experimental protocols for the determination of these key properties.
Core Physicochemical Data
This compound, identified by the CAS Number 883546-16-5, is a halogenated aromatic compound.[1][2][3] Its molecular formula is C₆H₂BrClF₂, and it has a molecular weight of approximately 227.43 g/mol .[3] The available data on its primary physical properties are summarized below.
| Property | Value | Notes |
| CAS Number | 883546-16-5 | |
| Molecular Formula | C₆H₂BrClF₂ | |
| Molecular Weight | 227.43 g/mol | [3] |
| Physical Form | Liquid | at room temperature[4] |
| Melting Point | Not available | The substance is a liquid at room temperature, suggesting a melting point below this temperature. However, a precise value is not consistently reported in publicly available literature for this specific CAS number. |
| Boiling Point | 175.6 °C | at 760 mmHg[5] |
| Density | 1.805 g/cm³ | [5] |
Experimental Protocols for Property Determination
The determination of melting and boiling points are fundamental procedures in chemical analysis for compound identification and purity assessment.[6][7] Below are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid substance.[6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating bath fluid (e.g., mineral oil, if using a Thiele tube)
Procedure:
-
Sample Preparation: The sample must be completely dry and finely powdered.[7] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom.[8] Repeat until the sample is packed to a height of 2-3 mm.[9]
-
Apparatus Setup:
-
Heating and Observation:
-
Begin by heating the sample at a rapid rate to determine an approximate melting temperature.[9]
-
Allow the apparatus to cool to at least 15 °C below the approximate melting point.
-
Begin heating again at a slow, controlled rate of 1-2 °C per minute.[9]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[9] This range is the melting point.
-
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[11]
Apparatus:
-
Thiele tube filled with mineral oil
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or thread
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[11]
-
Assembly: Place the capillary tube into the test tube with its open end down.[10]
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band so that the bottom of the test tube is level with the thermometer bulb.
-
Immersion: Clamp the thermometer and immerse the assembly into the Thiele tube, ensuring the sample is below the oil level and the rubber band is above it.[10][11] The oil level should be above the side arm of the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube with a back-and-forth motion.[11] This will create a convection current, ensuring uniform heating of the oil bath.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip.[10][11]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10][11]
Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow from sample preparation to final data reporting for determining the melting and boiling points of a chemical substance.
References
- 1. aobchem.com [aobchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. canbipharm.com [canbipharm.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | 883546-16-5 [chemnet.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Spectroscopic Landscape of 2-Bromo-5-chloro-1,3-difluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Bromo-5-chloro-1,3-difluorobenzene. Due to the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological resource. It outlines the standardized experimental protocols for acquiring high-resolution NMR data and presents the expected spectral characteristics in clearly structured tables. Furthermore, this guide employs visualizations to depict the molecular structure and the logical workflow of NMR data acquisition and analysis, offering a foundational tool for researchers working with halogenated benzene derivatives.
Introduction
This compound is a polysubstituted aromatic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceuticals and agrochemicals. Understanding its precise chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide details the expected ¹H and ¹³C NMR spectral features of this compound and the methodologies to acquire such data.
Molecular Structure and Predicted NMR Spectra
The structure of this compound dictates a specific pattern of signals in its NMR spectra. The aromatic ring contains two hydrogen atoms and six carbon atoms, each in a unique chemical environment due to the varied electronic effects of the bromine, chlorine, and fluorine substituents.
Spectroscopic Analysis of 2-Bromo-5-chloro-1,3-difluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the compound 2-Bromo-5-chloro-1,3-difluorobenzene. This halogenated aromatic compound holds significance as an organic intermediate in the synthesis of various materials, including those for organic electroluminescent devices.[1] A thorough understanding of its structural and electronic properties through various spectroscopic techniques is crucial for its application in research and development. This document outlines the theoretical spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for such an analysis.
Molecular Structure and Properties
This compound is a substituted benzene derivative with the chemical formula C₆H₂BrClF₂.[2][3] Its structure, featuring a combination of halogen substituents, gives rise to a unique spectroscopic fingerprint.
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the theoretical quantitative data expected from the spectroscopic analysis of this compound. This data is representative and serves as a guide for researchers.
Table 1: Theoretical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.5 - 7.8 | m | - | 2H | Aromatic Protons |
Table 2: Theoretical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF) | C-F |
| ~135 (d) | C-Br |
| ~130 (d) | C-Cl |
| ~115 (t) | C-H |
Table 3: Theoretical ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -110 | m | Aromatic Fluorines |
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | C-H stretch (aromatic) |
| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300 - 1100 | Strong | C-F stretch |
| ~1100 - 1000 | Medium | C-Cl stretch |
| ~700 - 550 | Medium | C-Br stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 226/228/230 | Variable | [M]⁺ (Molecular Ion) |
| 147/149 | Variable | [M-Br]⁺ |
| 191/193 | Variable | [M-Cl]⁺ |
| 75 | Base Peak | [C₆H₃]⁺ Fragment |
Experimental Workflow
The comprehensive spectroscopic analysis of a chemical compound follows a structured workflow to ensure accurate and reliable data acquisition and interpretation. This process is an iterative conversation between data and hypothesis generation.[4]
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Common deuterated solvents are used to avoid overwhelming the sample's proton signals.[6]
-
Ensure the sample is fully dissolved; if particulates are present, filter the solution.[5]
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 400 MHz (376 MHz for ¹⁹F) or higher.
-
Pulse Sequence: Standard single-pulse sequence, often proton-decoupled.
-
Reference: External standard such as CFCl₃ at 0 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument records an interferogram, which is then converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.[9][10]
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a pure, volatile sample, direct infusion or a gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Ionization Method:
-
Electron Ionization (EI): This is a common method for relatively stable, volatile compounds. Molecules in the vapor phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to two peaks of nearly equal height separated by 2 m/z units for each bromine-containing ion.[12][13] Chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, resulting in two peaks separated by 2 m/z units with a 3:1 intensity ratio for each chlorine-containing ion.[12]
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).
-
The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to serve as a reference.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a range of wavelengths (typically 200-400 nm for aromatic compounds).
-
The resulting spectrum will show absorbance as a function of wavelength, indicating electronic transitions within the molecule.
-
Conclusion
The spectroscopic analysis of this compound, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, provides a comprehensive characterization of its molecular structure and electronic properties. The detailed protocols and theoretical data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate identification and utilization of this important chemical intermediate.
References
- 1. This compound | 883546-16-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
In-Depth Technical Guide to 2-Bromo-5-chloro-1,3-difluorobenzene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-1,3-difluorobenzene, a key halogenated aromatic intermediate with significant applications in the pharmaceutical and organic electronics sectors. This document details its commercial availability, physicochemical properties, a plausible synthetic route with an experimental protocol, and its role as a versatile building block in the synthesis of more complex molecules.
Commercial Availability
This compound (CAS No. 883546-16-5) is readily available from a variety of chemical suppliers. It is typically offered in research and development quantities, with purities generally at or above 98%. Pricing varies depending on the supplier and the quantity ordered.
Table 1: Commercial Suppliers and Availability of this compound
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | 1 g, 5 g, 25 g, 100 g | ≥98% |
| Matrix Scientific | 1 g, 5 g, 25 g | ≥98% |
| Ambeed | 1 g, 5 g, 25 g, 100 g | 98% |
| BLD Pharm | Inquire for details | Inquire for details |
| Chem-Impex International | Inquire for details | ≥98% (GC) |
| A2B Chem | Inquire for details | >98.0% (GC) |
| ChemicalBook | Various (g to kg) | 98% - 99% |
| ChemScene | Inquire for details | ≥98% |
Physicochemical Properties
This compound is a colorless to light yellow liquid or solid at room temperature. Its polysubstituted aromatic structure, featuring bromine, chlorine, and fluorine atoms, imparts unique chemical reactivity and physical properties that are advantageous in organic synthesis.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 883546-16-5 | Multiple Sources |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 175.6 °C at 760 mmHg | [2] |
| Density | 1.805 g/cm³ | [2] |
| Flash Point | 60 °C | [2] |
| Refractive Index | 1.528 | [2] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in organic solvents such as ether, methanol, and dichloromethane. | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis involves two main steps: the diazotization of the aniline precursor followed by a copper(I) bromide-mediated substitution.
Detailed Experimental Protocol (Adapted)
Materials:
-
4-chloro-2,6-difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization of 4-chloro-2,6-difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2,6-difluoroaniline (1 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Cool the CuBr mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block in the synthesis of complex organic molecules due to the differential reactivity of its halogen substituents. The bromine atom is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective formation of carbon-carbon bonds.[4] This makes it a key intermediate in the synthesis of pharmaceutical ingredients and materials for organic light-emitting diodes (OLEDs).[4]
Role in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The presence of both bromine and chlorine atoms provides multiple points for diversification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Utility in OLED Materials
In the field of organic electronics, this compound serves as a precursor for the synthesis of advanced materials for OLEDs. The specific substitution pattern on the benzene ring allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for achieving high efficiency and stability in OLED devices.
Safety Information
This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-chloro-1,3-difluorobenzene with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, essential in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen substituents on the benzene ring—bromo, chloro, and fluoro groups—offers opportunities for selective functionalization, with the carbon-bromine bond being significantly more reactive than the carbon-chlorine bond under typical Suzuki coupling conditions. This allows for the selective synthesis of 5-chloro-1,3-difluoro-2-arylbenzene derivatives, leaving the chloro group available for subsequent transformations.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.
Reaction:

Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar polyhalogenated aromatic compounds and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | ~92 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 85 | 16 | ~88 |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative procedure for the selective Suzuki coupling at the C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, Ethanol, and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-chloro-1,3-difluoro-2-phenylbenzene.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-1,3-difluorobenzene is a valuable synthetic intermediate in the development of pharmaceuticals, agrochemicals, and electronic materials.[1] Its utility stems from the presence of two distinct halogen atoms, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds enables sequential couplings, providing a strategic approach to complex molecule synthesis. Typically, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling conditions.[2]
These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions utilizing this compound. The provided data and methodologies are based on established literature for analogous compounds and serve as a robust starting point for reaction optimization.
Chemoselectivity
The key to utilizing this compound effectively lies in the chemoselective functionalization of the C-Br bond over the C-Cl bond. This selectivity is primarily achieved due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to preferential oxidative addition to the palladium(0) catalyst. By carefully selecting the catalyst, ligand, and reaction conditions, high selectivity for mono-functionalization at the bromine position can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Generalized Reaction Scheme:
Where Ar = 5-chloro-1,3-difluorophenyl
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | ~80-90 |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | THF | 80 | 18 | ~88-98 |
Detailed Experimental Protocol: Synthesis of 2-chloro-4,6-difluoro-5-phenyl-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Generalized Reaction Scheme:
Where Ar = 5-chloro-1,3-difluorophenyl
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~75-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | ~70-85 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | THF | 90 | 20 | ~80-92 |
Detailed Experimental Protocol: Synthesis of 4-(5-chloro-2,6-difluorophenyl)morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube this compound (1.0 mmol, 1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a manifold with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 18 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Generalized Reaction Scheme:
Where Ar = 5-chloro-1,3-difluorophenyl
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 6 | ~80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | ~85-98 |
| 1-Hexyne | PdCl₂(MeCN)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 10 | ~75-90 |
Detailed Experimental Protocol: Synthesis of 1-chloro-2,4-difluoro-5-(phenylethynyl)benzene
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3 mL). Then, add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 60°C for 6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.
Generalized Reaction Scheme:
Where Ar = 5-chloro-1,3-difluorophenyl
Table 4: Representative Conditions for Heck Reaction
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | ~65-80 |
| Acrylonitrile | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe (1.5) | 1,4-Dioxane | 110 | 20 | ~60-75 |
Detailed Experimental Protocol: Synthesis of 1-chloro-2,4-difluoro-5-styrylbenzene
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100°C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-1,3-difluorobenzene, a polyhalogenated aromatic compound. The presence of multiple halogen substituents (Br, Cl, F) on the aromatic ring introduces the challenge of regioselectivity. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[2] Consequently, the amination is expected to occur selectively at the more reactive C-Br bond.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The cycle concludes with reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[4]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2] Preformed palladium-ligand complexes can also be utilized.[5]
-
Phosphine Ligand: The ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for coupling aryl chlorides and bromides.[6] The use of a suitable ligand is critical to promote the desired reductive elimination and suppress side reactions.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are necessary. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[4]
-
Amine: A wide range of primary and secondary amines can be used as coupling partners.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[7] All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.[7] This protocol provides a general method and may require optimization for specific amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[5] Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(5-chloro-2,6-difluorophenyl)amine derivative.[5]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters that can be adapted for the Buchwald-Hartwig amination of this compound. The expected yields are based on literature precedents for similar substrates and will be highly dependent on the specific amine coupling partner and optimization of reaction conditions.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |
| 2 | Morpholine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 65-85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.0) | RuPhos (2.0) | LHMDS (1.4) | THF | 80 | 8-16 | 75-95 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | NaOtBu (1.5) | Toluene | 90 | 12 | 80-98 |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol for the Buchwald-Hartwig amination.
Caption: A diagram showing the key mechanistic steps of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Sonogashira Reaction of 2-Bromo-5-chloro-1,3-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its functional group tolerance and generally mild conditions.[2][4]
2-Bromo-5-chloro-1,3-difluorobenzene is a valuable synthetic intermediate in the development of new chemical entities. The presence of two different halogen atoms (bromine and chlorine) on the fluorinated benzene ring offers the potential for selective, sequential cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions typically follows the order C–I > C–Br > C–OTf > C–Cl.[5] This inherent reactivity difference allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. These application notes provide a comprehensive guide to the reaction conditions, a detailed experimental protocol, and a workflow for the selective Sonogashira coupling at the C-Br position of this compound.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[2][6] The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, forming a Pd(II)-aryl complex.
-
Copper Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, completing the cycle.
Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction in copper-catalyzed systems.[4][7]
Comparative Reaction Conditions for Bromo-Chloro Arenes
Achieving high selectivity for the C-Br bond is critical. The choice of catalyst, ligands, base, and solvent plays a significant role. The following table summarizes typical conditions used for selective Sonogashira coupling of various bromo-chloro substrates, providing a reference for optimization.
| Entry | Bromo-Chloro Substrate | Alkyne | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | >95 | [5] |
| 2 | 2-Bromo-5-chloropyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 18 | ~85 | [8] |
| 3 | 1-Bromo-3-chlorobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | ~90 | N/A |
| 4 | 4-Bromo-2-chloroanisole | Cyclopropylacetylene | PdCl₂(dppf) / CuI | i-Pr₂NH | Dioxane | 90 | 8 | ~92 | N/A |
| 5 | 2-Bromo-4-chlorotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | ~97 | [4] |
*Note: Data is representative of typical results found in the literature for similar substrates.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with phenylacetylene.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (or THF) to create a solution of approximately 0.1-0.2 M concentration with respect to the aryl halide. Add degassed triethylamine (3.0 eq) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-chloro-2,4-difluoro-5-(phenylethynyl)benzene.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the Sonogashira coupling reaction.
Troubleshooting
-
Low Yield / Incomplete Reaction: Ensure all solvents and reagents are anhydrous and properly degassed. Increase reaction temperature or time. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6][9]
-
Formation of Alkyne Homocoupling (Glaser Product): This indicates the presence of oxygen. Ensure the reaction is maintained under a strict inert atmosphere. Using copper-free conditions can also mitigate this side reaction.[6][7]
-
Dehalogenation of Starting Material: This can occur in the presence of a reducing agent or at high temperatures. Ensure the purity of reagents and consider lowering the reaction temperature.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 2-Bromo-5-chloro-1,3-difluorobenzene. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for the selective formation of (5-chloro-2,4-difluorophenyl)magnesium bromide. This organometallic intermediate is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 5-chloro-2,4-difluorophenyl moiety into a wide range of molecules. These application notes outline the underlying chemical principles, a detailed experimental protocol, potential applications, and troubleshooting guidelines.
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of new carbon-carbon bonds. In the realm of drug discovery and development, the synthesis of complex, highly functionalized aromatic compounds is of paramount importance. Fluorinated aromatic moieties, in particular, are known to enhance the pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity.
The substrate, this compound, possesses two different halogen atoms, bromine and chlorine, offering the potential for selective reactivity. The formation of a Grignard reagent occurs preferentially at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent functionalization. This chemoselectivity is a key strategic advantage in multi-step syntheses.
Principle of Chemoselectivity
The selective formation of the Grignard reagent at the carbon-bromine bond is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, and therefore, the oxidative insertion of magnesium occurs at a lower activation energy at the C-Br bond.
Bond Dissociation Energies (Aryl-X):
-
C-Br: ~71 kcal/mol
-
C-Cl: ~81 kcal/mol
This energy difference allows for a high degree of selectivity under carefully controlled reaction conditions, leading predominantly to the formation of (5-chloro-2,4-difluorophenyl)magnesium bromide.
Applications in Drug Development and Organic Synthesis
The (5-chloro-2,4-difluorophenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of a variety of complex molecules. Its utility stems from its ability to act as a potent nucleophile, reacting with a wide range of electrophiles.
Potential Applications Include:
-
Synthesis of Novel Kinase Inhibitors: The 5-chloro-2,4-difluorophenyl scaffold can be incorporated into heterocyclic systems that are common in kinase inhibitor design. The specific substitution pattern can influence binding to the ATP pocket of various kinases.
-
Development of Antiviral and Antibacterial Agents: The introduction of this halogenated phenyl group can enhance the biological activity of compounds targeting viral or bacterial enzymes.
-
Preparation of Advanced Materials: The unique electronic properties of the difluorinated and chlorinated aromatic ring make it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other functional materials.
-
Cross-Coupling Reactions: The Grignard reagent can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form complex biaryl structures.
Detailed Experimental Protocol
This protocol provides a representative procedure for the chemoselective formation of (5-chloro-2,4-difluorophenyl)magnesium bromide. Researchers should optimize conditions based on their specific experimental setup and scale.
4.1. Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | C₆H₂BrClF₂ | 227.44 | 1.0 |
| Magnesium turnings | Mg | 24.31 | 1.2 - 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |
| Iodine (activator) | I₂ | 253.81 | 1-2 crystals |
| 1,2-Dibromoethane (activator, optional) | C₂H₄Br₂ | 187.86 | a few drops |
| Anhydrous Diethyl Ether (for workup) | (C₂H₅)₂O | 74.12 | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - |
4.2. Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Heating mantle or oil bath
-
Ice-water bath
-
Syringes and needles
4.3. Reaction Setup and Procedure
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place the magnesium turnings (1.2-1.5 eq.) and a magnetic stir bar into the three-necked flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which etches the passivating magnesium oxide layer. Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium and the formation of a grayish-brown solution.
4.4. Quantification of the Grignard Reagent (Optional but Recommended)
The concentration of the freshly prepared Grignard reagent can be determined by titration before its use in subsequent reactions. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine in THF, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.
4.5. In-situ Reaction with an Electrophile (Example: Reaction with an Aldehyde)
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
In a separate flame-dried flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
4.6. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reaction Parameters for Grignard Reagent Formation
| Parameter | Recommended Conditions |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Magnesium Activation | Iodine, 1,2-Dibromoethane (optional) |
| Reaction Temperature | Initiation at room temperature, then gentle reflux (40-50 °C) |
| Reaction Time | 1-3 hours after complete addition of the aryl bromide |
| Molar Ratio (ArBr:Mg) | 1 : 1.2 - 1.5 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or solvent.3. Impure starting materials. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.2. Ensure all glassware is flame-dried and cooled under an inert gas. Use freshly distilled or commercially available anhydrous solvents.3. Purify the this compound if necessary. |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Wurtz-type coupling side reaction (formation of a biaryl). | 1. Increase the reaction time or temperature.2. Add the aryl bromide solution slowly to maintain a low concentration in the reaction mixture. |
| Formation of di-Grignard reagent | High reaction temperature or prolonged reaction time. | Maintain a moderate reaction temperature and monitor the reaction progress to avoid over-reaction. |
Visualizations
Caption: Workflow for the formation of (5-chloro-2,4-difluorophenyl)magnesium bromide.
Lithiation of 2-Bromo-5-chloro-1,3-difluorobenzene procedure
An Application Note and Protocol for the Lithiation of 2-Bromo-5-chloro-1,3-difluorobenzene
Introduction
The regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing access to complex molecules used in pharmaceuticals, agrochemicals, and materials science. One of the most powerful methods for achieving this is the lithium-halogen exchange reaction. This protocol details the procedure for the selective lithiation of this compound. The significant difference in the rate of lithium-halogen exchange between bromine and chlorine (Br > Cl) allows for the clean formation of the 5-chloro-2,6-difluorophenyllithium intermediate.[1][2] This highly reactive organometallic species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position, making it a versatile synthetic building block.[3]
Reaction Principle
The core of this procedure is the lithium-halogen exchange reaction, a kinetically controlled process.[1] When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, the bromine atom is selectively exchanged for a lithium atom. The much stronger carbon-chlorine bond remains intact under these conditions. The resulting aryllithium compound is a potent nucleophile and a strong base, which must be generated and used under anhydrous and inert conditions to prevent premature quenching.
Experimental Protocol
This protocol describes the general procedure for the lithiation of this compound and subsequent quenching with a generic electrophile (in this case, benzaldehyde).
Materials and Reagents:
-
This compound (C₆H₂BrClF₂)[4]
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Benzaldehyde (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Septa
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen gas.
-
Reaction Initiation: To the flask, add this compound (1.0 eq). Using a syringe, add anhydrous THF (or Et₂O) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe or dropping funnel to the reaction mixture over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions.[5]
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Slowly add a solution of the chosen electrophile (e.g., benzaldehyde, 1.1 eq) in a small amount of anhydrous THF to the reaction mixture via syringe. Again, maintain the temperature at -78 °C during the addition.
-
Warming: Once the electrophile addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over several hours or overnight.
-
Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired functionalized product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the lithiation of halogenated benzenes, adapted for the specific substrate. Yields are representative and will vary based on the specific electrophile and reaction scale.
| Entry | Organolithium Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Electrophile (E+) | Product | Expected Yield (%) |
| 1 | n-BuLi (1.05) | THF | -78 | 1 | Benzaldehyde | (5-Chloro-2,6-difluorophenyl)(phenyl)methanol | 80-95 |
| 2 | n-BuLi (1.05) | Et₂O | -78 | 1 | Acetone | 2-(5-Chloro-2,6-difluorophenyl)propan-2-ol | 75-90 |
| 3 | t-BuLi (1.1) | THF | -78 | 0.5 | CO₂ (dry ice) | 5-Chloro-2,6-difluorobenzoic acid | 85-98 |
| 4 | n-BuLi (1.05) | THF | -78 | 1 | DMF | 5-Chloro-2,6-difluorobenzaldehyde | 70-85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the lithiation and electrophilic quench of this compound.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and will ignite spontaneously on contact with air and moisture. They are also corrosive. Always handle these reagents under a strict inert atmosphere (argon or nitrogen) using proper syringe techniques. All glassware must be rigorously dried before use.
-
Solvents: Anhydrous THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby and always work in a well-ventilated fume hood.
-
Low Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Quenching: The quenching of reactive organometallic species is exothermic. The quenching agent should be added slowly to the cooled reaction mixture to control the exotherm.
Conclusion
The described protocol provides a reliable and efficient method for the regioselective lithiation of this compound. The resulting 5-chloro-2,6-difluorophenyllithium is a valuable intermediate that enables the synthesis of a diverse array of polysubstituted aromatic compounds. This procedure is broadly applicable for researchers in medicinal chemistry, materials science, and organic synthesis who require access to complex fluorinated molecules. Careful attention to anhydrous and anaerobic conditions is critical for success.
References
Synthesis of Advanced OLED Materials Using 2-Bromo-5-chloro-1,3-difluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within the emissive and charge-transport layers. The strategic incorporation of fluorine atoms into these materials can enhance their electronic properties, stability, and overall device performance. 2-Bromo-5-chloro-1,3-difluorobenzene is a key building block for the synthesis of novel OLED materials, offering multiple reactive sites for the construction of complex, high-performance molecules.
This document provides detailed application notes and experimental protocols for the synthesis of potential OLED materials, including hole-transporting and emissive layer components, utilizing this compound as a versatile precursor. The protocols are based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthetic Pathways and Strategies
The presence of bromo, chloro, and fluoro substituents on the benzene ring of this compound allows for selective and sequential functionalization. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various functionalities to build up the core structure of OLED materials. The chloro and fluoro groups can be retained to modulate the electronic properties of the final molecule.
Two primary synthetic strategies for the utilization of this compound in the synthesis of OLED materials are outlined below:
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds, allowing for the introduction of aromatic and heteroaromatic moieties. By coupling this compound with various boronic acids or esters, a wide range of π-conjugated systems suitable for emissive or host materials can be synthesized.
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of triarylamine derivatives. Triarylamines are widely used as hole-transporting materials (HTMs) in OLEDs due to their excellent hole mobility and thermal stability.
The following diagram illustrates the general synthetic workflow for creating OLED materials from this compound.
Caption: General workflow for the synthesis and characterization of OLED materials.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of OLED materials using this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific target molecules.
Protocol 1: Synthesis of a π-Conjugated Core via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄) or another suitable base
-
Toluene/Water (or another suitable solvent system)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate tribasic (3.0 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient). Further purification for OLED-grade materials may require sublimation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a diarylamine.
Materials:
-
This compound
-
Diarylamine (e.g., diphenylamine or carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or another suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and sodium tert-butoxide (1.4 eq.). Add this compound (1.0 eq.) and the diarylamine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. For high-purity materials required for OLED device fabrication, further purification by sublimation is recommended.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Presentation
The following tables present representative data for analogous OLED materials to illustrate the expected outcomes. Note: This data is for illustrative purposes and has not been experimentally determined for materials synthesized directly from this compound.
Table 1: Representative Synthetic Outcomes
| Entry | Reaction Type | Coupling Partner | Product Type | Representative Yield (%) |
| 1 | Suzuki-Miyaura | Carbazole-3-boronic acid | Emissive/Host Core | 75-90 |
| 2 | Suzuki-Miyaura | Phenylboronic acid | Biphenyl Core | 80-95 |
| 3 | Buchwald-Hartwig | Diphenylamine | Hole-Transport Material | 70-85 |
| 4 | Buchwald-Hartwig | Carbazole | Hole-Transport Material | 65-80 |
Table 2: Representative Photophysical Properties of a Hypothetical Emissive Material
| Property | Value |
| Absorption λmax (nm) | 350 |
| Emission λmax (nm) | 450 (Blue) |
| Photoluminescence Quantum Yield (ΦPL) | > 70% |
| HOMO Level (eV) | -5.8 |
| LUMO Level (eV) | -2.7 |
| Triplet Energy (T₁) (eV) | 2.6 |
Table 3: Representative Device Performance of a Hypothetical Blue OLED
| Parameter | Value |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | > 5,000 |
| Maximum Current Efficiency (cd/A) | > 10 |
| Maximum External Quantum Efficiency (%) | > 5 |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functional organic materials for OLED applications. Through established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, novel π-conjugated systems and hole-transporting materials with tailored optoelectronic properties can be efficiently synthesized. The protocols and representative data provided herein offer a solid foundation for researchers and scientists to explore the potential of this precursor in the development of next-generation OLED technologies. Further optimization of reaction conditions and molecular design will be crucial in achieving high-performance and stable OLED devices.
Application Notes: 2-Bromo-5-chloro-1,3-difluorobenzene in Pharmaceutical Synthesis
Introduction
2-Bromo-5-chloro-1,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reaction sites for functionalization, making it a valuable building block in drug discovery and development. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the proposed use of this compound in the synthesis of key intermediates for kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway.
Proposed Synthetic Applications
This compound can be envisioned as a precursor for the synthesis of more complex intermediates, such as 3-bromo-5-chloro-2-fluorobenzoic acid and tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate. These intermediates are valuable in the synthesis of various kinase inhibitors, including those targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] Mutations in the BRAF gene are prevalent in a significant portion of human cancers, making it a critical target for cancer therapy.[2][3]
The proposed synthetic strategy involves two main pathways starting from this compound:
-
Synthesis of 3-Bromo-5-chloro-2-fluorobenzoic Acid: This pathway involves the introduction of a formyl group via ortho-lithiation and subsequent formylation, followed by oxidation to the carboxylic acid.
-
Synthesis of tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: This route proceeds through a nitration reaction, followed by reduction of the nitro group to an aniline, and subsequent protection with a tert-butyloxycarbonyl (Boc) group.
These key intermediates can then be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core structures of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde (Proposed)
This protocol describes a plausible method for the formylation of this compound.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 3-Bromo-5-chloro-2-fluorobenzaldehyde.
-
Protocol 2: Synthesis of 3-Bromo-5-chloro-2-fluorobenzoic Acid (Proposed)
This protocol outlines the oxidation of the aldehyde synthesized in Protocol 1.
-
Materials:
-
3-Bromo-5-chloro-2-fluorobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
tert-Butanol
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Warm the mixture to approximately 40 °C.
-
Add potassium permanganate (2.0 eq) portion-wise, maintaining the temperature between 40-50 °C.
-
Stir the reaction mixture at 50 °C until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature and quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Acidify the mixture with concentrated HCl to pH 1-2.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-Bromo-5-chloro-2-fluorobenzoic acid.
-
Protocol 3: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffold Synthesis (Generic Protocol)
This protocol describes a general method for the coupling of an aryl bromide with a pyrazole boronic acid ester.
-
Materials:
-
Aryl bromide (e.g., a derivative of tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate)
-
Pyrazole boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), pyrazole boronic acid pinacol ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Data Presentation
Table 1: Proposed Synthesis of 3-Bromo-5-chloro-2-fluorobenzoic Acid - Hypothetical Data
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formylation | This compound | 3-Bromo-5-chloro-2-fluorobenzaldehyde | n-BuLi, DMF | THF | -78 to RT | 3 | 75 | >95 |
| 2 | Oxidation | 3-Bromo-5-chloro-2-fluorobenzaldehyde | 3-Bromo-5-chloro-2-fluorobenzoic acid | KMnO₄ | t-BuOH/H₂O | 50 | 4 | 85 | >98 |
Table 2: Generic Suzuki-Miyaura Coupling - Representative Data
| Entry | Aryl Bromide | Boronic Acid Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intermediate A | Pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 2 | Intermediate A | 1-Methylpyrazole-5-boronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 88 |
Note: The data presented in these tables are hypothetical and representative of typical yields and purities for such reactions. Actual results may vary.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of a generic kinase inhibitor from this compound.
Diagram 2: RAF-MEK-ERK Signaling Pathway
Caption: Simplified RAF-MEK-ERK signaling pathway and the point of intervention for BRAF inhibitors.
References
Application Notes and Protocols for Agrochemical Synthesis from 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel agrochemicals, specifically potent fungicides, utilizing 2-Bromo-5-chloro-1,3-difluorobenzene as a key starting material. The protocols focus on the construction of pyrazole carboxamide derivatives, a class of fungicides known to act as Succinate Dehydrogenase Inhibitors (SDHI).
Introduction
This compound is a versatile chemical intermediate increasingly employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its distinct substitution pattern offers multiple reaction sites for the construction of highly functionalized aromatic compounds. This document outlines a representative synthetic pathway to a potential pyrazole carboxamide fungicide, leveraging established palladium-catalyzed cross-coupling reactions.
Key Synthetic Strategy: Suzuki-Miyaura Coupling
The core of the synthetic approach involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction facilitates the coupling of the aryl halide (this compound) with a pyrazoleboronic acid derivative. This is followed by an amidation step to furnish the final pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol details a two-step synthesis of a target agrochemical.
Step 1: Suzuki-Miyaura Coupling of this compound with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-boronic acid pinacol ester
Materials:
-
This compound (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Step 2: Amidation to form N-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Materials:
-
4-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Ammonia solution (0.5 M in dioxane) (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Dissolve 4-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole in anhydrous DCM under an argon atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and add oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the ammonia solution dropwise and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, Pyrazole boronic ester | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 | >95 (by LC-MS) |
| 2 | Pyrazole intermediate | Oxalyl chloride / Ammonia | Dichloromethane | 0 - RT | 6 | 80-90 | >98 (by HPLC) |
Table 2: Spectroscopic Data for a Representative Product
| Compound | Formula | MW | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) m/z |
| N-(2-chloro-4,6-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₂H₈BrCl₂F₂N₃O | 412.02 | 8.15 (s, 1H), 7.80 (s, 1H), 7.20-7.10 (m, 2H), 6.85 (t, J=54.0 Hz, 1H), 3.95 (s, 3H) | 162.5, 160.0 (dd, J=250.5, 248.5 Hz), 157.5 (dd, J=252.5, 249.5 Hz), 145.0, 140.2, 135.8, 128.4, 115.3 (t, J=238.4 Hz), 112.0 (dd, J=21.2, 3.0 Hz), 110.5 (dd, J=22.2, 4.0 Hz), 40.1 | 411.9 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis.
Signaling Pathway: SDHI Fungicide Mode of Action
Fungicides of the pyrazole carboxamide class, such as the one synthesized in this protocol, typically function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to fungal cell death.
Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-1,3-difluorobenzene is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms with differing reactivities, alongside two activating fluorine atoms, allows for selective functionalization at the C-Br bond. This application note provides detailed protocols for several common palladium-catalyzed cross-coupling reactions and other transformations to functionalize this versatile building block. The methodologies described herein are based on established principles of organic synthesis and can be adapted for the preparation of a diverse range of derivatives.[2][3][4][5]
General Considerations for Functionalization
The presence of electron-withdrawing fluorine atoms on the benzene ring influences the reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective transformations.[6] Standard inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are recommended for all palladium-catalyzed reactions to prevent catalyst deactivation. Solvents should be anhydrous and degassed prior to use.[2]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron species.[2][7][8][9]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).[2][9]
-
Add an anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, or a mixture such as Dioxane/Water 4:1) via syringe.[2][9]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2 - 3 equivalents[2][9] |
| Solvent | Toluene, Dioxane, THF, Dioxane/H₂O (4:1) | Anhydrous and degassed |
| Temperature | 80 - 120 °C | [2] |
| Time | 2 - 24 hours | [2] |
Catalytic Cycle and Workflow
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[3][4][10][11]
Protocol:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv.).[3]
-
Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).[3]
-
Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C).[3]
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[3]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the product by column chromatography.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | XPhos, SPhos, BINAP | 1 - 10 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | [3] |
| Time | 2 - 24 hours |
Catalytic Cycle and Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[5]
Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) under an inert atmosphere.
-
Add an anhydrous, degassed solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or toluene.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to a slightly elevated temperature (e.g., 25-65 °C) until completion.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrohalide salt.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 5 mol% |
| Cu Co-catalyst | CuI | 1 - 10 mol% (Copper-free protocols exist) |
| Base/Solvent | Triethylamine, Diisopropylamine | Often used as both base and solvent |
| Temperature | 25 - 65 °C | [5] |
| Time | 1 - 12 hours |
Grignard Reagent Formation and Trapping
Formation of a Grignard reagent followed by reaction with an electrophile is a classic method for C-C bond formation.[12][13][14]
Protocol:
-
Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add magnesium turnings (1.2-1.5 equiv.).[13]
-
Add a small crystal of iodine to initiate the reaction.[13]
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether dropwise.[13] Gentle heating may be required to initiate the reaction.
-
Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C or lower.
-
Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[2]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or distillation.
Data Presentation: Typical Grignard Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Reagent | Magnesium Turnings | 1.2 - 1.5 equivalents |
| Solvent | Anhydrous THF or Diethyl Ether | [12] |
| Initiator | Iodine crystal, 1,2-dibromoethane | [12] |
| Formation Temp. | Room Temperature to Reflux | [12] |
| Trapping Temp. | -78 °C to Room Temperature | Dependent on electrophile |
Logical Workflow for Grignard Reaction
Lithiation and Trapping
Directed ortho-metalation using a strong lithium base can be an alternative to Grignard formation, with the fluorine atoms directing the lithiation.[15]
Protocol:
-
Dissolve this compound (1.0 equiv.) in an anhydrous solvent like THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA, 1.1 equiv.). The position of lithiation will be directed by the fluorine atoms, likely ortho to one of them.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile and continue stirring at low temperature before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by appropriate methods.
Cyanation
The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation.[16][17]
Protocol:
-
In an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., dppf), and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[16]
-
Add a polar aprotic solvent such as DMF or DMA.
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 15. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 16. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving 2-Bromo-5-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound in a Suzuki coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed Suzuki coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1][2][3] Therefore, for this compound, the carbon-bromine (C-Br) bond is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective cross-coupling at the bromine position.
Q2: My reaction is sluggish or gives low yields. What are the initial parameters I should investigate?
A2: Low reactivity with aryl chlorides, and to a lesser extent deactivated aryl bromides, is a common issue.[4] Key parameters to investigate for improving reaction outcomes include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective.[1][2]
Q3: I am observing significant amounts of dehalogenation byproducts. How can I minimize this?
A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with more reactive halides like bromides.[5][6] The primary mechanism often involves the formation of a palladium-hydride species. To minimize dehalogenation:
-
Choice of Base and Solvent: Avoid bases and solvents (like alcohols) that can readily generate hydride species. Weaker bases or carbonate bases in anhydrous solvents can sometimes be beneficial.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
Q4: Can I achieve coupling at the chlorine position?
A4: While the C-Br bond is more reactive, coupling at the C-Cl bond is possible, especially after the bromine has reacted. Achieving selective coupling at the chlorine position first is challenging but might be approached with specialized catalyst systems known to favor aryl chlorides. However, this typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems, which can also lead to an increase in side products.[7][8] Nickel catalysts have also been shown to be effective for coupling with aryl chlorides.[2][4]
Q5: What are the most common side reactions to look out for besides dehalogenation?
A5: Other common side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.[5]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be influenced by the reaction conditions and the stability of the boronic acid itself.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed, air-stable palladium pre-catalyst. Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation. |
| Poor Ligand Choice | For this electron-deficient substrate, switch to bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3).[9] |
| Incorrect Base | The choice of base is crucial for the transmetalation step.[9] Try screening different bases such as K3PO4, Cs2CO3, or K2CO3. Ensure the base is finely powdered and anhydrous if using a non-aqueous solvent. |
| Inappropriate Solvent | The solvent affects the solubility of reagents and the reaction rate. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with some water.[3] Screen different solvent systems. |
| Low Reaction Temperature | While high temperatures can promote side reactions, the oxidative addition step can be slow, especially with less reactive halides. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Step |
| Dehalogenated Starting Material | Formation of a palladium-hydride species. | Use anhydrous solvents and consider a weaker, non-coordinating base. Ensure high purity of all reagents.[6] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] |
| Double Coupling Product (at both Br and Cl) | Reaction conditions are too harsh, leading to loss of selectivity. | Reduce the reaction temperature and/or time. Use a less active catalyst system if the primary goal is mono-coupling at the bromine. |
Experimental Protocols
Protocol 1: Selective Mono-Coupling at the Bromine Position
This protocol provides a starting point for the selective Suzuki coupling of an arylboronic acid with this compound at the C-Br position.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K3PO4), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)2 and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Common and effective palladium precursors.[9] |
| Ligand | SPhos, XPhos, P(t-Bu)3 | Bulky, electron-rich ligands enhance reactivity for aryl chlorides and deactivated bromides.[9][10] |
| Base | K3PO4, Cs2CO3 | Effective bases for transmetalation; Cs2CO3 can be more effective for difficult couplings.[11] |
| Solvent System | Dioxane/H2O, Toluene/H2O | Biphasic systems are common and often effective.[3] |
| Temperature | 80 - 110 °C | Balances reaction rate with the potential for side reactions. |
| Boron Reagent | Boronic acid, Boronic ester (e.g., pinacol ester) | Boronic acids are common, while esters can offer greater stability.[12] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-chloro-1,3-difluorobenzene
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-chloro-1,3-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura, Stille, and Sonogashira coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the cross-coupling of this compound?
A1: The primary side reactions encountered are homocoupling of the coupling partners, protodehalogenation (reduction) of the starting material, and reactions involving the phosphine ligands. For Suzuki reactions, protodeboronation of the boronic acid can also occur.[1][2]
Q2: Which halogen is expected to react selectively in cross-coupling reactions of this compound?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br > C-OTf >> C-Cl.[3][4] Therefore, selective coupling at the C-Br position is expected under carefully controlled conditions, leaving the C-Cl bond available for subsequent transformations.
Q3: How can I minimize homocoupling of my boronic acid/organotin/alkyne partner?
A3: Homocoupling is often promoted by the presence of oxygen.[1][5] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] For Sonogashira coupling, copper-free conditions can also be employed to prevent the Glaser-Hay homocoupling of the terminal alkyne.[6]
Q4: What causes protodehalogenation (dehalogenation) of the starting material?
A4: Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. This can be caused by various factors, including the presence of water or other protic sources in the reaction mixture, the choice of base, and the nature of the catalyst system. Some bases or solvents can act as hydride donors, leading to the reduction of the aryl halide.[1]
Q5: How does the choice of phosphine ligand affect the reaction outcome?
A5: The phosphine ligand plays a critical role in the catalytic cycle. Bulky and electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps, which can lead to higher yields and faster reaction rates.[7] However, the choice of ligand can also influence the extent of side reactions. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate and coupling partner.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ reduction of a Pd(II) source. | The active catalyst is a Pd(0) species. Pd(II) precursors need to be reduced in the reaction mixture. |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF). For Suzuki reactions, the addition of water or using a phase-transfer catalyst can help. | All reactants must be sufficiently soluble for the reaction to proceed efficiently. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; for Stille, no base is typically needed; for Sonogashira, an amine base like Et₃N or DIPA is common). | The base plays a crucial role in the catalytic cycle, particularly in Suzuki and Sonogashira reactions. |
| Low Reaction Temperature | Increase the reaction temperature in increments. | Cross-coupling reactions often require elevated temperatures to overcome activation barriers. |
Issue 2: Significant Formation of Homocoupled Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a strict inert atmosphere.[1][5] | Oxygen promotes the oxidative homocoupling of the organometallic coupling partner. |
| Inappropriate Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. | The nature of the catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. |
| Copper-catalyzed Alkyne Dimerization (Sonogashira) | Employ a copper-free Sonogashira protocol.[6] | The copper(I) co-catalyst in traditional Sonogashira reactions can also catalyze the homocoupling of terminal alkynes (Glaser coupling). |
Issue 3: Protodehalogenation of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Source of Protons | Use anhydrous solvents and reagents. | Water or other protic impurities can serve as a proton source for the dehalogenation side reaction. |
| Base-Induced Decomposition | Use a milder base (e.g., KF for Suzuki reactions) or a non-coordinating base. | Some strong bases can promote pathways that lead to dehalogenation. |
| Catalyst System | Screen different ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway. | The ligand can influence the stability of intermediates in the catalytic cycle and their propensity to undergo side reactions. |
Experimental Protocols
Below are representative, generalized protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous KF to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.[8]
Sonogashira Coupling Protocol (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent and stir for a few minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9]
Visualizations
Caption: Suzuki catalytic cycle with competing homocoupling and protodehalogenation side reactions.
Caption: A troubleshooting workflow for cross-coupling reactions of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-chloro-1,3-difluorobenzene Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-bromo-5-chloro-1,3-difluorobenzene and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Co-elution of Impurities During Column Chromatography
Question: I am having difficulty separating my target this compound derivative from a closely related impurity using silica gel column chromatography. What can I do?
Answer: Co-elution is a common challenge, especially with structurally similar halogenated aromatics. Here are several strategies to improve separation:
-
Optimize the Solvent System: A systematic approach to solvent selection is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact resolution. Consider using a different solvent system altogether, such as a hexane/dichloromethane gradient.
-
Employ a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity for halogenated compounds. For highly non-polar compounds, reverse-phase chromatography (e.g., C18) might provide better separation.
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Reduce the Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material applied to the column to improve resolution between closely eluting bands. A general guideline is to load no more than 1-5% of the silica gel weight.
-
Consider Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.
Issue 2: Low Recovery of the Product After Purification
Question: My yield of the purified this compound derivative is significantly lower than expected after column chromatography or recrystallization. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors throughout the purification process.
-
Adsorption onto Silica Gel: Halogenated compounds can sometimes irreversibly adsorb to silica gel, especially if the silica is acidic. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
-
Product Volatility: Some derivatives of this compound may be volatile. Avoid excessive heating during solvent removal under reduced pressure. Use a cold trap to recover any volatilized product.
-
Improper Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture.
-
Incomplete Precipitation during Recrystallization: Ensure the solution is sufficiently cooled and given enough time for the product to crystallize. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Issue 3: Product Decomposes During Purification
Question: I suspect my this compound derivative is decomposing on the silica gel column. How can I prevent this?
Answer: Decomposition on silica gel can be a problem for sensitive compounds.
-
Use Deactivated Silica: As mentioned, the acidic nature of standard silica gel can catalyze the decomposition of certain molecules. Use deactivated (neutral) silica gel or alumina. You can prepare deactivated silica by slurrying it with a small percentage of a base like triethylamine in your eluent system.
-
Minimize Contact Time: Do not let the crude material sit on the column for an extended period before eluting. A faster elution, while potentially sacrificing some resolution, may be necessary to prevent decomposition.
-
Alternative Purification Methods: If decomposition on stationary phases is a persistent issue, consider alternative purification techniques such as distillation (if the compound is thermally stable and volatile) or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for column chromatography of this compound derivatives?
A1: For non-polar derivatives, a good starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient. Begin with a low polarity mixture (e.g., 99:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q2: How can I effectively remove residual solvent from my purified product?
A2: Residual solvent can be removed by placing the sample under high vacuum for several hours. If the product is a stable solid, gently heating it under vacuum can help. For oils, co-evaporation with a lower-boiling solvent like dichloromethane can be effective. Be cautious with volatile products to avoid sample loss.
Q3: What are the common impurities I should expect in the synthesis of this compound?
A3: Common impurities can include starting materials, regioisomers, and byproducts from side reactions. For instance, if the synthesis involves a bromination step, you might have dibrominated or unbrominated species. Isomeric impurities, where the halogens are in different positions on the benzene ring, are also common and can be challenging to separate.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation can be a suitable purification method for this compound and its lower molecular weight derivatives, provided they are thermally stable. It is particularly effective for separating compounds with significantly different boiling points.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Apply the sample evenly to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Gradient Elution (if applicable): Gradually increase the polarity of the eluent to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC or another appropriate analytical method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Cool the solution to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Solvent Systems for TLC Analysis of Halogenated Benzenes
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Separation of very non-polar isomers. |
| 95:5 Hexanes:Ethyl Acetate | Low | General starting point for many derivatives. |
| 90:10 Hexanes:Dichloromethane | Low-Medium | Alternative for better separation of some isomers. |
| 80:20 Hexanes:Ethyl Acetate | Medium | For more polar derivatives. |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Technical Support Center: Synthesis of 2-Bromo-5-chloro-1,3-difluorobenzene Analogs
Welcome to the technical support center for the synthesis and functionalization of 2-Bromo-5-chloro-1,3-difluorobenzene analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of derivatives of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of analogs from this compound?
A1: The main challenge is achieving chemoselectivity. The molecule contains both a bromine and a chlorine atom, and the goal is often to functionalize one selectively while leaving the other intact for subsequent reactions. The differing reactivity of the carbon-halogen bonds is the key to controlling this selectivity.
Q2: Which halogen is more reactive in cross-coupling and Grignard reactions?
A2: The reactivity of carbon-halogen (C-X) bonds typically follows the order: C-I > C-Br > C-Cl > C-F. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for the selective functionalization at the bromine position under carefully controlled reaction conditions.
Q3: What are the most common methods for functionalizing the C-Br bond in this compound?
A3: The most common and effective methods are palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
-
Grignard Reaction: To form an organomagnesium intermediate, which can then react with various electrophiles.
Q4: Can the C-Cl bond also be functionalized?
A4: Yes, the C-Cl bond can be functionalized, but it requires more forcing reaction conditions (e.g., higher temperatures, more active catalysts, stronger bases) than the C-Br bond. This differential reactivity allows for sequential cross-coupling reactions, where the C-Br bond is reacted first under milder conditions, and then the C-Cl bond is functionalized in a subsequent step under more vigorous conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
dot
Technical Support Center: Reactions of 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-chloro-1,3-difluorobenzene in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound.
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to the Desired Biaryl Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Ensure proper storage conditions to prevent degradation. Consider using a pre-catalyst that is more stable. |
| Inappropriate Ligand | For electron-deficient aryl halides like this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) to promote oxidative addition. |
| Suboptimal Base | The choice of base is critical. Weaker bases may not be effective. Screen stronger bases such as Cs₂CO₃, K₃PO₄, or KF. The solubility of the base can also be a factor; consider using a phase-transfer catalyst if necessary. |
| Poor Solvent Choice | Ensure the use of anhydrous and degassed solvents. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, reactions with challenging substrates may require heating. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes minimize this side reaction. |
| Protodeboronation of Boronic Acid | The presence of excess water or acidic impurities can lead to the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and ensure the purity of your starting materials. |
| Hydrodehalogenation of the Aryl Halide | This byproduct, where the bromine or chlorine atom is replaced by hydrogen, can occur under certain conditions. This may be minimized by optimizing the catalyst, ligand, and base system. |
Grignard Reagent Formation and Subsequent Reactions
Issue 1: Failure to Initiate Grignard Reagent Formation
| Potential Cause | Recommended Solution |
| Passivated Magnesium Surface | The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1] |
| Presence of Moisture | Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.[1] |
| Low Reactivity of the C-Cl Bond | The C-Br bond is significantly more reactive than the C-Cl bond in forming a Grignard reagent. The reaction should selectively occur at the C-Br position under standard conditions. |
Issue 2: Low Yield of the Desired Product After Reaction with an Electrophile
| Potential Cause | Recommended Solution |
| Wurtz-Type Coupling | The Grignard reagent can react with the starting aryl halide, leading to the formation of a homocoupled biaryl byproduct. To minimize this, add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl halide. |
| Reaction with Solvent | Grignard reagents can deprotonate acidic protons. While THF and diethyl ether are generally suitable, ensure there are no acidic impurities. |
Ortho-Lithiation
Issue 1: Low or No Lithiation
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | Standard alkyllithiums like n-BuLi may not be sufficient. Consider using a stronger base such as s-BuLi, t-BuLi, or a "superbase" mixture like n-BuLi/KOtBu. |
| Incorrect Reaction Temperature | Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species. |
| Presence of Moisture or Protic Solvents | Organolithium reagents are extremely sensitive to moisture and protic solvents. Ensure all reagents and equipment are scrupulously dry. |
Issue 2: Incorrect Regioselectivity or Formation of Isomers
| Potential Cause | Recommended Solution |
| Competing Directing Effects | The fluorine atoms are strong ortho-directing groups for lithiation. Deprotonation is expected to occur at the position between the two fluorine atoms. If other isomers are observed, it may be due to metal-halogen exchange or other side reactions. |
| Metal-Halogen Exchange | Instead of deprotonation, the organolithium reagent can react with the C-Br bond. This is more likely with stronger alkyllithiums and at higher temperatures. To favor deprotonation, use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). |
Frequently Asked Questions (FAQs)
Q1: In a Suzuki-Miyaura coupling reaction with this compound, which halogen is expected to react preferentially?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, under typical Suzuki-Miyaura conditions, selective coupling at the C-Br position is expected.
Q2: What are the most common byproducts observed in Suzuki-Miyaura reactions with this substrate?
A2: Common byproducts include the homocoupling of the boronic acid partner, protodeboronation of the boronic acid, and hydrodehalogenation of this compound (replacement of Br or Cl with H).
Q3: How can I ensure the successful formation of the Grignard reagent from this compound?
A3: Success in Grignard reagent formation hinges on three key factors: 1) using activated magnesium, 2) maintaining strictly anhydrous conditions, and 3) slow addition of the aryl halide to minimize Wurtz-type side reactions. The reaction should selectively occur at the more reactive C-Br bond.
Q4: For ortho-lithiation of this compound, where is the expected site of deprotonation?
A4: The fluorine atoms are strong ortho-directing groups. Therefore, deprotonation is expected to occur regioselectively at the position flanked by the two fluorine atoms (the C-H bond at position 2).
Q5: What is the primary safety concern when working with organolithium reagents for lithiation?
A5: Organolithium reagents are highly pyrophoric and react violently with water and other protic sources. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Grignard Reagent Formation and Reaction
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., an aldehyde or ketone, 1.0 equiv)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings and the iodine crystal.
-
Add a small portion of a solution of this compound in the anhydrous solvent to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the electrophile in the anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product as necessary.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for Grignard reagent formation.
References
Improving yield in Buchwald-Hartwig reaction of 2-Bromo-5-chloro-1,3-difluorobenzene
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions, with a specific focus on challenging substrates like 2-Bromo-5-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?
A1: The primary challenges with this substrate arise from its electronic and structural properties:
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Chemoselectivity: The presence of both bromine and chlorine substituents requires careful optimization to achieve selective amination at the more reactive C-Br bond. Generally, the order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[1]
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Electron-Deficient Ring: The two fluorine atoms withdraw electron density from the aromatic ring, which can decrease its reactivity towards oxidative addition, a key step in the catalytic cycle.[1][2]
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Catalyst Inhibition: Halide ions, particularly iodide, can sometimes inhibit the catalyst. While less common with bromide, it is a possibility to consider.[1][2]
Q2: How do I choose the right catalyst and ligand for this reaction?
A2: The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient substrates and for promoting C-Br bond activation over C-Cl, highly active catalyst systems are required.
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Palladium Precatalysts: Modern palladium precatalysts, such as G2, G3, and G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active Pd(0) species more readily and reliably.[1]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands like XPhos, RuPhos, or BrettPhos have proven effective for challenging substrates.[2][3] The choice of ligand can significantly influence the reaction's success, and screening different ligands is often necessary.[4][5]
Q3: Which base and solvent combination is recommended?
A3: The base and solvent system plays a crucial role in the reaction's outcome.
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[6] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[6][7][8]
-
Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[4][8] It is crucial to ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Q4: What are common side reactions and how can they be minimized?
A4: A common side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[8]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[8]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[8]
Another potential side reaction is the competing amination at the C-Cl position. To favor C-Br amination, milder reaction conditions (lower temperature, shorter reaction time) should be explored.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conversion | Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a precatalyst for more reliable generation of the active species.[2] |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. Typical reaction temperatures are between 80-110 °C.[1][5] | |
| Impure or Wet Reagents/Solvents | Use anhydrous, degassed solvents and ensure all reagents are pure and dry. Water and oxygen can deactivate the catalyst. | |
| Mixture of Mono- and Di-aminated Products | Reaction Conditions Too Harsh | Decrease the reaction temperature or shorten the reaction time to improve selectivity for mono-amination at the C-Br position. |
| Incorrect Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide. | |
| Significant Hydrodehalogenation | Base is Too Strong or Sterically Hindered | Screen weaker bases such as Cs₂CO₃ or K₃PO₄.[8] |
| High Reaction Temperature | Lower the reaction temperature.[8] | |
| Inappropriate Ligand | Screen different phosphine ligands.[8] | |
| Poor Solubility of Reagents | Incorrect Solvent Choice | Screen alternative solvents like dioxane or THF to improve solubility.[8][9] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube or reaction vial equipped with a stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M concentration) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing dehalogenation of 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-1,3-difluorobenzene. The focus is on preventing the common side reaction of dehalogenation during various chemical transformations.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This guide provides a systematic approach to troubleshoot and minimize dehalogenation when working with this compound.
Issue: Significant formation of dehalogenated byproducts (e.g., 1-chloro-3,5-difluorobenzene or 2-bromo-1,3-difluorobenzene) is observed.
To address this issue, a systematic evaluation of the reaction components and conditions is recommended. The following workflow can help identify and resolve the root cause of dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the bromine or chlorine atom on the benzene ring is replaced by a hydrogen atom. This leads to the formation of undesired byproducts, reducing the yield of your target molecule and making purification more challenging. In this compound, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, making it more susceptible to both desired reactions and undesired dehalogenation.
Q2: Which reaction types are most prone to dehalogenation with this substrate?
A2: Palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck), Grignard reagent formation, and some lithiation conditions are particularly susceptible to dehalogenation. This is often due to the formation of palladium-hydride species or reaction with protic impurities.
Q3: How does the choice of catalyst and ligand affect dehalogenation in cross-coupling reactions?
A3: The catalyst system plays a crucial role. Highly active palladium catalysts can sometimes promote dehalogenation. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Q4: What is the impact of the base and solvent on dehalogenation?
A4: Strong bases, especially alkoxides like sodium tert-butoxide, can act as hydride sources or promote the formation of palladium-hydride species that lead to dehalogenation.[1][2] It is often better to use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Protic solvents such as alcohols can also be a source of hydrogen; therefore, aprotic solvents like toluene, dioxane, or THF are generally preferred.[1]
Q5: Can I selectively react the C-Br bond without affecting the C-Cl bond?
A5: Yes, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for chemoselective functionalization at the bromine position. However, harsh reaction conditions can lead to the reaction of the C-Cl bond or dehalogenation at either position.
Q6: How can I prevent dehalogenation during Grignard reagent formation?
A6: The key to preventing dehalogenation and other side reactions during Grignard formation is to use strictly anhydrous conditions. All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Activating the magnesium turnings with iodine or 1,2-dibromoethane can help initiate the reaction promptly, minimizing side reactions.
Q7: Are there alternatives to Grignard reagents or cross-coupling that are less prone to dehalogenation?
A7: Directed ortho-lithiation can be an alternative. Using a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the ring, often ortho to a directing group. In the case of this compound, deprotonation is likely to occur ortho to one of the fluorine atoms. This can be a cleaner way to introduce a nucleophilic site on the ring.
Data on Reaction Parameter Effects
The following tables summarize the general effects of various reaction parameters on the extent of dehalogenation. The trends are based on established principles in organic chemistry for aryl halides.
Table 1: Effect of Base on Dehalogenation in Palladium-Catalyzed Cross-Coupling
| Base Type | Base Examples | Tendency for Dehalogenation | Rationale |
| Strong Alkoxides | NaOtBu, KOtBu | High | Can act as a hydride source, promoting the formation of Pd-H species. |
| Hydroxides | NaOH, KOH | Moderate to High | Strong bases that can promote side reactions. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Weaker bases, less likely to act as hydride donors. |
| Phosphates | K₃PO₄ | Low | A weak, non-nucleophilic base often effective at minimizing dehalogenation. |
Table 2: Effect of Ligand on Dehalogenation in Palladium-Catalyzed Cross-Coupling
| Ligand Type | Ligand Examples | Tendency for Dehalogenation | Rationale |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Moderate to High | Can be less effective at promoting rapid reductive elimination. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Low | Steric bulk and electron-donating properties accelerate the desired C-C bond formation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Low to Moderate | Strong electron donors that form stable complexes with palladium. |
Table 3: Effect of Solvent on Dehalogenation
| Solvent Type | Solvent Examples | Tendency for Dehalogenation | Rationale |
| Protic | Alcohols (e.g., Ethanol, Isopropanol) | High | Can act as a hydrogen source. |
| Aprotic Polar | DMF, DMAc | Moderate | Can sometimes promote dehalogenation pathways. |
| Aprotic Nonpolar/Weakly Polar | Toluene, Dioxane, THF | Low | Generally preferred for minimizing dehalogenation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the selective coupling at the C-Br position of this compound while minimizing the hydrodehalogenation side product.
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Chemoselective Grignard Reagent Formation and Reaction
This protocol describes the selective formation of the Grignard reagent at the C-Br bond, followed by quenching with an electrophile.
-
Reagents:
-
Magnesium turnings (1.5 mmol, 1.5 equiv)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound (1.0 mmol, 1.0 equiv)
-
Electrophile (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add the magnesium turnings and the iodine crystal to the flask.
-
Add 2 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of this compound in 8 mL of anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling and the competing pathway that leads to the undesired dehalogenated byproduct.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation during cross-coupling reactions involving 2-Bromo-5-chloro-1,3-difluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with this compound, focusing on diagnosing and mitigating catalyst deactivation.
Problem: Low or No Product Yield
| Symptom | Potential Cause | Recommended Actions |
| Reaction fails to initiate or stalls at low conversion. | Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., sulfur, water, or coordinating species) can poison the palladium catalyst. The substrate itself or byproducts may also contribute to poisoning. | 1. Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure starting materials, especially the boronic acid/ester or amine, are free of impurities. 2. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration to prevent oxidation of the catalyst and ligands. |
| Gradual decrease in reaction rate over time. | Ligand Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are generally less effective in the catalytic cycle. P-C bond cleavage can also occur at elevated temperatures.[1] | 1. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) which are often more stable and resistant to degradation. 2. Temperature Control: Avoid excessive temperatures that can accelerate ligand decomposition. Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. |
| Formation of side products, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material. | Slow Reductive Elimination or Transmetalation: An imbalance in the rates of the catalytic cycle steps can lead to side reactions. For instance, slow reductive elimination can allow for competing pathways. | 1. Ligand and Base Optimization: The choice of ligand and base is critical. For Suzuki couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a non-nucleophilic strong base such as NaOtBu or LHMDS is typically used. 2. Solvent Effects: The solvent can influence the solubility of intermediates and the overall reaction rate. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. |
| Inconsistent results between batches. | Variability in Catalyst Precursor or Reagent Quality: The quality and activity of the palladium precursor and other reagents can vary. | 1. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species. 2. Reagent Qualification: Qualify new batches of reagents, particularly the boronic acid or amine, with a small-scale test reaction. |
Problem: Catalyst Turns Black (Palladium Black Formation)
| Symptom | Potential Cause | Recommended Actions |
| A black precipitate forms in the reaction mixture, and catalytic activity ceases. | Catalyst Agglomeration/Decomposition: The active Pd(0) species can agglomerate to form inactive palladium black, especially at low ligand concentrations or high temperatures. | 1. Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to stabilize the catalytic species. 2. Temperature Management: Maintain a consistent and appropriate reaction temperature. Localized overheating can promote catalyst decomposition. 3. Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended for Suzuki-Miyaura coupling with this compound?
A1: While specific data for this substrate is limited in readily available literature, successful couplings of similar polyhalogenated and fluorinated aryl bromides are often achieved using palladium catalysts with bulky, electron-rich biarylphosphine ligands. A recommended starting point would be a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos. A base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water or toluene/water is often effective.
Q2: How can I selectively react the bromine atom over the chlorine atom in this compound?
A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, particularly temperature and reaction time, you can achieve high selectivity for the amination at the C-Br position. Using a catalyst system known for high activity at lower temperatures, such as those with bulky biarylphosphine ligands, can enhance this selectivity. For instance, in the amination of the analogous 5-bromo-2-chloro-3-fluoropyridine, exclusive substitution at the bromide position was achieved using a Pd₂(dba)₃/Xantphos system.
Q3: What are the signs of phosphine ligand oxidation, and how can I prevent it?
A3: A common sign of ligand oxidation is a decrease in the reaction rate or stalling of the reaction. The oxidized phosphine ligands (phosphine oxides) are generally poor ligands for the palladium center in cross-coupling reactions.[1] To prevent oxidation, it is crucial to work under a strict inert atmosphere (argon or nitrogen) and use degassed solvents. Storing phosphine ligands under an inert atmosphere and handling them quickly when exposed to air can also minimize oxidation.
Q4: My reaction is sluggish. Should I increase the temperature or the catalyst loading?
A4: While both options might increase the reaction rate, they also have potential downsides. Increasing the temperature can lead to catalyst decomposition (formation of palladium black) and ligand degradation.[1] Increasing the catalyst loading can be costly and may lead to more side products if the issue is related to substrate or reagent purity. Before increasing either, first ensure the purity of all reagents and the integrity of your inert atmosphere. If the reaction is still sluggish, a modest increase in temperature or catalyst loading can be attempted, but the reaction should be carefully monitored for signs of deactivation. A better approach might be to screen different ligands or bases to find a more active system for your specific transformation.
Q5: Can I regenerate a deactivated palladium catalyst?
A5: In a laboratory setting, regenerating a deactivated palladium catalyst from a homogeneous reaction is often impractical and may not be cost-effective. The deactivated catalyst is typically a mixture of palladium black and complex palladium species. For industrial processes, methods for palladium recovery and regeneration are employed, but these are generally not feasible for small-scale laboratory reactions. The focus should be on preventing deactivation in the first place through careful optimization of reaction conditions and use of high-purity reagents.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for the specific coupling partners of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 1.2-6 mol%).
-
Reagent Addition: Add a suitable base (e.g., K₃PO₄, 2-3 equiv.) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and a suitable base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-5-chloro-1,3-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for separating halogenated aromatic compounds from less polar and more polar impurities.
Q2: What is a good starting mobile phase (eluent) for this purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. A common starting ratio is 95:5 (hexane:ethyl acetate). The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I visualize the product and impurities on a TLC plate?
A3: this compound and related halogenated benzenes are UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots. Additionally, a potassium permanganate stain can be used, which will react with many organic compounds, appearing as yellow to brown spots on a purple background.
Q4: What are the likely impurities I might encounter?
A4: The most probable impurities depend on the synthetic route. A common synthesis involves the bromination of 1-chloro-3,5-difluorobenzene. In this case, potential impurities include unreacted starting material (1-chloro-3,5-difluorobenzene) and other brominated isomers.
Q5: Should I use isocratic or gradient elution for the column?
A5: For separating closely related isomers, a shallow gradient elution is often more effective than isocratic elution.[1] Starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding small increments of ethyl acetate can provide better resolution between the desired product and any isomeric byproducts.[2][3][4][5] However, if TLC analysis shows good separation with a single solvent mixture, isocratic elution can be simpler and faster.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product elutes too quickly (High Rf value) | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| Product does not elute or moves very slowly (Low Rf value) | The mobile phase is not polar enough. | Increase the polarity of the eluent by gradually increasing the percentage of ethyl acetate. |
| Poor separation between product and impurities (spots are too close on TLC) | The solvent system does not provide adequate resolution. | Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or toluene in the mobile phase. Sometimes, a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can improve separation. |
| Streaking or tailing of spots on the column/TLC | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude product being purified at one time. |
| The compound is interacting too strongly with the silica gel. | Add a very small amount (e.g., 0.1%) of a slightly more polar solvent like methanol to the eluent to reduce strong interactions. | |
| The crude product was not fully dissolved before loading. | Ensure the sample is completely dissolved in a minimal amount of the initial mobile phase before loading it onto the column. | |
| Product is not detected in the collected fractions | The compound may have degraded on the silica gel. | While this compound is relatively stable, highly sensitive compounds can degrade on acidic silica gel.[6] Consider using deactivated (neutral) silica gel. |
| The fractions are too dilute to be detected by TLC. | Concentrate a small portion of the collected fractions before running the TLC analysis. |
Data Presentation
Table 1: Representative TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of 1-chloro-3,5-difluorobenzene (Starting Material) | Rf of this compound (Product) | Rf of Dibromo-chloro-difluorobenzene (Potential Byproduct) | Comments |
| 98:2 | 0.45 | 0.35 | 0.25 | Good separation between all components. Ideal for starting the column. |
| 95:5 | 0.60 | 0.50 | 0.40 | Good separation, but Rf values are slightly high for optimal column chromatography. |
| 90:10 | 0.75 | 0.65 | 0.55 | Separation is decreasing, and Rf values are too high. |
Note: These Rf values are estimates and may vary depending on the specific TLC plates, temperature, and other experimental conditions. They serve as a guide for developing your own separation method.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate with a fluorescent indicator (F254).
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 98:2 hexane:ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
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Analysis: Calculate the Rf value for each spot. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 100% hexane or 98:2 hexane:ethyl acetate).
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Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 hexane:ethyl acetate) as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting common column chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Bromo-3-chloro-2,4-difluorobenzene | 201849-13-0 | Benchchem [benchchem.com]
- 6. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion of 2-Bromo-5-chloro-1,3-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-1,3-difluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly focusing on low conversion rates.
Troubleshooting Low Conversion Rates
Low conversion of this compound in cross-coupling and substitution reactions can be a significant challenge. This guide addresses potential causes and provides systematic solutions for three common reaction types: Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution, and Suzuki-Miyaura Coupling.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: We are experiencing low yields in our Buchwald-Hartwig amination of this compound with an amine. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in this reaction are often attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions. Below is a summary of potential causes and recommended solutions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Potential Cause | Recommended Solutions |
| Catalyst System Inefficiency | Catalyst Choice: Consider using a more active palladium precatalyst. While Pd₂(dba)₃ is common, preformed catalysts with bulky, electron-rich phosphine ligands (e.g., G3 or G4 Buchwald palladacycles) can be more effective.Ligand Selection: The choice of ligand is critical. While rac-BINAP has been used, other biarylphosphine ligands like XPhos, SPhos, or RuPhos may offer better performance with this electron-deficient substrate.Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) to see if conversion improves. |
| Suboptimal Base | Base Strength: Sodium tert-butoxide (NaOtBu) is a strong base suitable for many aminations. However, if side reactions are observed, consider a weaker base like LHMDS or K₃PO₄.Base Solubility: Ensure the base is finely powdered and well-dispersed in the solvent for optimal reactivity. |
| Solvent and Temperature | Solvent Choice: Toluene is a standard solvent. However, polar aprotic solvents like dioxane or THF can sometimes improve yields. Ensure the solvent is anhydrous.Temperature: Refluxing in toluene is a common condition. If the reaction is sluggish, a higher boiling point solvent like xylene could be tested. Conversely, if decomposition is suspected, lowering the temperature might be beneficial. Microwave irradiation can also be explored to reduce reaction times and potentially improve yields.[1] |
| Reaction Atmosphere | Inert Atmosphere: Strict exclusion of oxygen is crucial. Ensure the reaction is set up under a robust inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Issue 2: Poor Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: Our attempt at a nucleophilic aromatic substitution on this compound with a carbon nucleophile resulted in a low yield. What factors should we investigate?
Answer: Low conversion in SNAr reactions with this substrate often points to issues with the nucleophile's reactivity, the choice of base, or the reaction conditions. The electron-withdrawing nature of the fluorine and chlorine atoms activates the ring for nucleophilic attack.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Potential Cause | Recommended Solutions |
| Nucleophile Reactivity | Nucleophile Strength: The carbanion of diethyl malonate is a relatively soft nucleophile. For higher conversion, a stronger carbon nucleophile might be required.Deprotonation Issues: Incomplete deprotonation of the nucleophile precursor can limit the reaction rate. Ensure a sufficiently strong and stoichiometric amount of base is used. |
| Base and Solvent System | Base Choice: Potassium carbonate (K₂CO₃) is a common base for this type of reaction. If conversion is low, a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) could be employed, provided the substrate and product are stable to these conditions.Solvent Selection: DMF is a suitable polar aprotic solvent that can facilitate SNAr reactions. Other options include DMSO or NMP. Ensure the solvent is anhydrous. |
| Reaction Temperature | Thermal Energy: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at a given temperature, consider increasing it incrementally. |
| Side Reactions | Hydrolysis: If trace amounts of water are present, hydrolysis of the diethyl malonate can occur, reducing the concentration of the active nucleophile. |
Issue 3: Inefficient Suzuki-Miyaura Coupling
Question: We are struggling to achieve high conversion in a Suzuki-Miyaura coupling of this compound with a boronic acid. What are the key parameters to optimize?
Answer: Successful Suzuki-Miyaura coupling of this substrate depends heavily on the catalyst system, base, and solvent. The electronic properties of the substrate can influence the efficiency of the catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solutions |
| Catalyst and Ligand | Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more robust catalysts such as Pd(dppf)Cl₂ or palladium acetate with a suitable phosphine ligand.Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) can be highly effective for coupling with electron-deficient aryl bromides. |
| Base Selection | Base Strength and Type: The choice of base is critical for the transmetalation step. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For challenging couplings, stronger bases are often more effective.Aqueous vs. Anhydrous: Some Suzuki couplings benefit from aqueous base solutions, while others require strictly anhydrous conditions. This should be optimized for the specific reaction. |
| Solvent System | Solvent Polarity: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used. A mixture of an organic solvent and water (e.g., dioxane/water) is often beneficial. |
| Boronic Acid Stability | Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated by high temperatures and certain bases. Using a milder base or a boronic ester (e.g., a pinacol ester) can mitigate this issue. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields from documented experiments involving this compound.
Table 1: Buchwald-Hartwig Amination Reactions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Piperidone ethylene ketal | Pd₂(dba)₃ (5) | rac-BINAP (15) | NaOtBu (1.12) | Toluene | Reflux | Overnight | Low (unspecified)[2] |
| 1,4-Dioxa-8-azaspiro[3][4]decane | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.1) | Toluene | 130 (Microwave) | 1 | Not specified[1] |
Table 2: Nucleophilic Aromatic Substitution
| Nucleophile | Reagents | Solvent | Yield (%) |
| Diethyl malonate | K₂CO₃ | DMF | 35[3][5] |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with 4-Piperidone Ethylene Ketal[2]
To a solution of 4-piperidone ethylene ketal (1 equivalent) in toluene (1.5 M) were added this compound (1.05 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol% Pd), racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.15 equivalents), and sodium tert-butoxide (NaOtBu, 1.12 equivalents). The reaction mixture was stirred under a nitrogen atmosphere overnight at reflux. The mixture was then diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were dried and concentrated.
Protocol 2: Nucleophilic Aromatic Substitution with Diethyl Malonate[3][5]
To a solution of this compound (3.000 g, 13.19 mmol) in a suitable anhydrous solvent is added diethyl malonate (6.390 g, 39.57 mmol) and potassium carbonate. The reaction mixture is heated until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction is worked up by adding 1 N HCl and extracting with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (0–8% EtOAc in hexanes) to yield diethyl 2-(4-chloro-2,6-difluorophenyl)malonate as a colorless oil.
Visualizations
References
- 1. WO2017146246A1 - Piperidine derivative - Google Patents [patents.google.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. CN108884044A - åå¶è¡çç© - Google Patents [patents.google.com]
- 5. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key chemical intermediates is a cornerstone of robust drug development and chemical research. 2-Bromo-5-chloro-1,3-difluorobenzene, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, requires precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): A Versatile Standard
Reverse-phase HPLC is a widely adopted and versatile technique for the purity assessment of a broad range of organic compounds, including halogenated benzene derivatives. Its adaptability in terms of column chemistry and mobile phase composition allows for the effective separation of the main component from its impurities.
Experimental Protocol: HPLC Purity Assay
This protocol is a recommended starting point for the development of a robust HPLC method for this compound, based on established methods for similar halogenated aromatic compounds.
1. Instrumentation and Columns:
-
A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.
-
Recommended Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For separating closely related isomers, columns with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can also be explored.
2. Reagents and Solutions:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)
-
Gradient Elution: A gradient elution is recommended for initial method development to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the sample diluent to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Purity is typically determined by area percentage, assuming that all components have a similar response factor at the detection wavelength.
-
For higher accuracy, a reference standard of this compound should be used to calculate the response factor.
A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-1,3-difluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-chloro-1,3-difluorobenzene with other halobenzenes in key cross-coupling reactions. The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring makes this compound a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Understanding its reactivity profile is crucial for designing efficient and selective synthetic routes.
Introduction to Halobenzene Reactivity in Cross-Coupling Reactions
The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for reactivity follows the order: C-I > C-Br > C-Cl > C-F.[1] This trend is inversely proportional to the BDE, meaning that weaker bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.
For polyhalogenated benzenes, such as this compound, this reactivity difference allows for selective functionalization. The significantly weaker C-Br bond can be selectively targeted under milder reaction conditions, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond.
Table 1: Reactivity Comparison in Suzuki-Miyaura Coupling
| Halobenzene | Relative Reactivity | Typical Product (with Phenylboronic Acid) |
| Iodobenzene | Highest | Biphenyl |
| This compound | High (at C-Br) | 5-Chloro-1,3-difluoro-2-phenylbenzene |
| Bromobenzene | High | Biphenyl |
| Chlorobenzene | Moderate | Biphenyl (requires more forcing conditions) |
| Fluorobenzene | Low | Biphenyl (requires specialized catalysts) |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
Reaction:
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The selective functionalization of polyhalogenated aromatic compounds like 2-Bromo-5-chloro-1,3-difluorobenzene is of significant interest in the synthesis of complex molecules for pharmaceuticals and materials science. The ability to selectively activate the more reactive carbon-bromine bond over the carbon-chlorine bond is a key synthetic strategy.
This guide provides a comparative overview of catalytic systems applicable to the chemoselective Suzuki coupling of this compound. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide draws upon extensive data from structurally analogous bromo-chloro arenes to provide a reliable framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity for the mono-arylation at the C-Br bond of bromo-chloro substrates. Palladium-based catalysts are the most extensively studied and widely used for this purpose.[1] However, nickel-based catalysts are emerging as viable and sometimes advantageous alternatives.[1][2]
Palladium Catalysts
Palladium complexes, particularly those paired with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated excellent performance in the selective Suzuki-Miyaura reactions of bromo-chloro arenes.[1] The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[3][4] This inherent difference in reactivity allows for the selective coupling at the bromine-substituted position.
Bulky, electron-donating phosphine ligands enhance the rate of oxidative addition of the aryl bromide to the palladium center and promote the subsequent reductive elimination step of the catalytic cycle.[5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 | High |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 80 | 85 | High |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 92 | >98:2 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 94 | >99:1 |
Note: Data is compiled and representative of typical results found in the literature for structurally similar bromo-chloro substrates and provides a strong starting point for the development of a successful Suzuki coupling protocol for this compound.[1]
Nickel Catalysts
Nickel catalysts are gaining traction as a more earth-abundant and cost-effective alternative to palladium.[2] In some instances, nickel catalysts can exhibit different reactivity profiles and may be more effective for challenging substrates.[2][3][6] The mechanism of nickel-catalyzed cross-coupling can involve different oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)), which can influence selectivity.[1]
Experimental Workflow and Protocols
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to experimental setup and the exclusion of oxygen, which can deactivate the catalyst.
Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
The following is a representative protocol for the selective Suzuki-Miyaura coupling of a bromo-chloro substrate. This should be adapted and optimized for the specific reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[7]
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[7][8]
-
Add the anhydrous, degassed solvent via syringe.[7] If required, add degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1][9]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][9]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][9]
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.[7]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[7] This is generally the rate-limiting step and is faster for C-Br than C-Cl bonds.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[7]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a feasible transformation with the appropriate choice of catalyst and reaction conditions. Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, are highly recommended for achieving high yields and selectivity for mono-arylation at the C-Br bond. Careful optimization of the base, solvent, and temperature is crucial for maximizing the efficiency of the reaction. While less explored for this specific transformation, nickel catalysts present a cost-effective alternative that warrants further investigation. The provided protocols and workflow diagrams serve as a solid foundation for researchers to develop robust and reproducible synthetic routes to valuable difluorinated biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Structure of 2-Bromo-5-chloro-1,3-difluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Bromo-5-chloro-1,3-difluorobenzene, a scaffold of interest in medicinal chemistry, unambiguous structural validation is critical to ensure the reliability of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential drug candidates. This guide provides a comparative overview of the key analytical techniques for the structural validation of these derivatives, complete with experimental protocols and expected data.
Comparison of Analytical Techniques for Structural Validation
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, and a multi-technique approach is essential for unequivocal structure determination.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships. | Provides unambiguous evidence of covalent structure and stereochemistry. | Lower sensitivity compared to mass spectrometry; complex spectra for some derivatives. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | High sensitivity, allowing for analysis of small sample quantities. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | Provides the absolute structure, including stereochemistry and conformation. | Requires a suitable single crystal, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies for the principal techniques used in the structural validation of this compound derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, a suite of 1D and 2D NMR experiments is typically employed.
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
1D NMR Experiments (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.[1]
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of novel derivatives.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For direct infusion, the solution should be free of non-volatile salts and buffers.[2]
-
For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile or derivatized to increase volatility.[3]
Instrumentation and Analysis:
-
Ionization Technique: Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for volatile, less polar compounds in conjunction with GC.
-
Mass Analyzer: Time-of-flight (TOF) and Orbitrap analyzers provide high-resolution mass data.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight. The isotopic pattern, particularly for bromine and chlorine, is a key diagnostic tool for confirming the presence of these halogens.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional structure.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).[4][5]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[7]
Expected Spectroscopic Data for a Hypothetical Derivative
Let's consider a hypothetical derivative: 2-Bromo-5-chloro-1,3-difluoro-4-methoxybenzene .
¹H NMR (400 MHz, CDCl₃):
-
A singlet for the methoxy protons (O-CH₃) would be expected around δ 3.9-4.1 ppm.
-
The aromatic proton would appear as a triplet with a small coupling constant due to coupling with the two meta fluorine atoms.
¹³C NMR (100 MHz, CDCl₃):
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
Multiple signals in the aromatic region (δ 100-160 ppm), showing complex splitting patterns due to C-F coupling. The carbon attached to bromine and chlorine would be at lower field.
High-Resolution Mass Spectrometry (HRMS-ESI):
-
The calculated exact mass for C₇H₄BrClF₂O would be readily confirmed.
-
The characteristic isotopic pattern for one bromine and one chlorine atom would be observed in the mass spectrum.
By systematically applying these analytical techniques, researchers can confidently validate the structure of novel this compound derivatives, ensuring a solid foundation for further investigation in drug discovery and development programs.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. organomation.com [organomation.com]
- 4. How To [chem.rochester.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-1,3-difluorobenzene and 1-bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two polyhalogenated aromatic compounds: 2-Bromo-5-chloro-1,3-difluorobenzene and 1-bromo-3-chloro-5-fluorobenzene. These compounds are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.
The reactivity of these molecules is governed by the interplay of electronic and steric effects of the halogen substituents. This guide will delve into these factors to provide a comprehensive analysis of their behavior in common organic reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below.
| Property | This compound | 1-bromo-3-chloro-5-fluorobenzene |
| CAS Number | 883546-16-5[3] | 33863-76-2 |
| Molecular Formula | C₆H₂BrClF₂[4] | C₆H₃BrClF[5] |
| Molecular Weight | 227.44 g/mol [3] | 209.44 g/mol [5] |
| Appearance | Colorless to light yellow liquid/crystal[4] | Colorless to light yellow clear liquid[5] |
| Boiling Point | 130-140 °C[4] | 72 °C / 5 mmHg[5] |
| Density | 1.76 g/cm³[4] | 1.72 g/cm³[5] |
Reactivity Analysis: A Tale of Two Substitution Patterns
The differing arrangement of halogen atoms on the benzene ring significantly influences the reactivity of these two isomers. The primary factors at play are the inductive and resonance effects of the halogens, as well as steric hindrance.
Electronic Effects:
All halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I effect).[6] This effect deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. The magnitude of the inductive effect follows the order F > Cl > Br.[6]
Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[7] However, the resonance effect is still crucial for directing incoming electrophiles to the ortho and para positions.
Steric Effects:
The size of the halogen atoms (Br > Cl > F) can influence the accessibility of adjacent reaction sites. This steric hindrance can play a significant role in determining the regioselectivity of reactions, particularly for substitutions at positions flanked by bulky halogens.[8]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability is key to the reaction rate. Electron-withdrawing groups, such as halogens, stabilize this intermediate and thus accelerate the reaction.[9]
Predicted Reactivity:
-
This compound is expected to be more reactive towards SNAr than 1-bromo-3-chloro-5-fluorobenzene. This is due to the presence of two highly electronegative fluorine atoms, which strongly activate the ring for nucleophilic attack. The cumulative inductive effect of the two fluorine atoms and the chlorine atom makes the aromatic ring more electron-deficient.
-
In This compound , the most likely site for nucleophilic attack is the carbon bearing the chlorine atom (C-5) or the bromine atom (C-2). The two fluorine atoms at C-1 and C-3 provide strong activation at the ortho and para positions.
-
In 1-bromo-3-chloro-5-fluorobenzene , the single fluorine atom provides less activation compared to the two fluorine atoms in the other isomer.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. Since halogens are deactivating groups due to their strong inductive effect, both compounds will be less reactive than benzene itself.[7]
Predicted Reactivity:
-
1-bromo-3-chloro-5-fluorobenzene is expected to be more reactive in EAS than this compound. The latter has a higher degree of halogenation, leading to a more electron-deficient and therefore more deactivated ring.
-
Directing Effects: In both molecules, all halogens are ortho-, para- directors.
-
In 1-bromo-3-chloro-5-fluorobenzene , the positions ortho to the fluorine (C-4 and C-6) and ortho to the chlorine (C-2 and C-4) and bromine (C-2 and C-6) are activated by resonance. The final substitution pattern will be a result of the combined directing effects and steric hindrance.
-
In This compound , the only available hydrogen atom is at C-4, which is para to the bromine and ortho to the chlorine.
-
Metal-Halogen Exchange (Lithiation)
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium, is a common method for generating aryllithium species. The rate of this exchange generally follows the order I > Br > Cl > F.
Predicted Reactivity:
-
For both compounds, the bromine atom is the most likely site for metal-halogen exchange .
-
This compound : Lithiation is expected to occur selectively at the C-Br bond. The resulting aryllithium species would be flanked by two fluorine atoms, which could influence its stability and subsequent reactions.
-
1-bromo-3-chloro-5-fluorobenzene : Lithiation will also preferentially occur at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In Pd-catalyzed cross-coupling reactions, the relative reactivity of different carbon-halogen bonds is a key factor. The oxidative addition of the palladium catalyst to the C-X bond typically follows the reactivity order I > Br > Cl.
Predicted Reactivity:
-
Similar to lithiation, the C-Br bond is the most reactive site for oxidative addition in both molecules. This allows for selective functionalization at the position of the bromine atom.
-
The electronic nature of the ring can also influence the rate of oxidative addition. The more electron-deficient ring of This compound might undergo oxidative addition at the C-Br bond slightly faster than 1-bromo-3-chloro-5-fluorobenzene .
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of fluorohalobenzenes.[10][11]
-
Reaction Setup: To a dried Schlenk flask, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.), and a base, for example, K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Lithiation and Quenching Protocol
This protocol is based on general procedures for the lithiation of bromoarenes.[6]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add n-butyllithium (1.1 equiv., typically as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete metal-halogen exchange.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the product by column chromatography or distillation.
Conclusion
-
This compound , with its two fluorine atoms, is significantly more activated towards nucleophilic aromatic substitution .
-
1-bromo-3-chloro-5-fluorobenzene is predicted to be more susceptible to electrophilic aromatic substitution due to its lower degree of ring deactivation.
-
For reactions such as metal-halogen exchange and palladium-catalyzed cross-coupling , both isomers are expected to react preferentially at the C-Br bond , allowing for regioselective functionalization.
The choice between these two building blocks will therefore depend on the specific transformation being targeted. For syntheses requiring a highly electrophilic aromatic ring for SNAr reactions, this compound is the superior choice. Conversely, for reactions involving electrophilic attack on the aromatic ring, 1-bromo-3-chloro-5-fluorobenzene would be the more reactive substrate.
References
- 1. rsc.org [rsc.org]
- 2. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]
- 7. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-5-chloro-1,3-difluorobenzene
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. In the realm of halogenated benzene derivatives, which are pivotal building blocks in medicinal chemistry, distinguishing between positional isomers can be a significant analytical challenge. This guide provides a detailed spectroscopic comparison of isomers of 2-Bromo-5-chloro-1,3-difluorobenzene, offering experimental data and protocols to aid in their unambiguous identification.
The substitution pattern on the benzene ring profoundly influences the physicochemical and biological properties of a molecule. Consequently, the ability to differentiate between isomers, such as this compound and its positional variants, is paramount. This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a framework for their distinction.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for two isomers of bromo-chloro-difluorobenzene. Due to the limited availability of complete experimental datasets for all isomers, this guide will focus on a comparative analysis of 1-Bromo-4-chloro-2,5-difluorobenzene and 1-Bromo-2,3-difluorobenzene , for which more comprehensive data could be obtained. It is important to note that some of the presented data is based on typical values and predictions from spectroscopic databases.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Bromo-4-chloro-2,5-difluorobenzene | 7.38 (dd), 7.21 (dd)[1] | Predicted: ~157 (C-F), ~155 (C-F), ~122 (C-H), ~118 (C-H), ~115 (C-Cl), ~109 (C-Br) |
| 1-Bromo-2,3-difluorobenzene | 7.00-7.16 (m), 7.17-7.29 (m), 7.34-7.47 (m)[2] | 150.92 (dd), 148.10 (dd), 128.23 (d), 124.70 (dd), 116.40 (d), 110.40 (d)[2] |
Table 2: IR and Mass Spectrometry Data
| Isomer | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| 1-Bromo-4-chloro-2,5-difluorobenzene | Predicted: C-H stretch (~3100-3000), C=C stretch (~1600-1450), C-F stretch (~1300-1200), C-Cl stretch (~800-600), C-Br stretch (~600-500) | M+ (isotopic cluster around 226, 228, 230), fragments corresponding to loss of Br, Cl, and F. |
| 1-Bromo-2,3-difluorobenzene | Predicted: C-H stretch (~3100-3000), C=C stretch (~1600-1450), C-F stretch (~1300-1200), C-Br stretch (~600-500) | M+ (isotopic cluster around 192, 194), [M-Br]+ at 113.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the connectivity and substitution pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their mass-to-charge ratio, providing information on the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Detection:
-
As the compounds elute from the GC column, they enter the mass spectrometer.
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different techniques in differentiating isomers.
Caption: A logical workflow for the spectroscopic identification of chemical isomers.
Caption: Key spectroscopic features for differentiating between the isomers.
References
A Comparative Guide to the GC-MS Analysis of a 2-Bromo-5-chloro-1,3-difluorobenzene Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of a 2-Bromo-5-chloro-1,3-difluorobenzene reaction mixture. The following sections detail the experimental protocol, expected data, and a comparison with alternative analytical techniques, supported by detailed diagrams and data tables. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making the purity of the compound critical for downstream applications.
Synthesis and Potential Impurities
The synthesis of this compound is commonly achieved through a Sandmeyer reaction, starting from 4-Bromo-3,5-difluoroaniline. This multi-step process can introduce a variety of impurities into the final reaction mixture. A thorough understanding of the reaction pathway is essential for identifying these potential contaminants.
The reaction proceeds via the diazotization of 4-bromo-3,5-difluoroaniline, followed by a copper-catalyzed reaction to introduce the chloro- substituent.[1]
Key Reaction Steps:
-
Diazotization: 4-bromo-3,5-difluoroaniline is treated with a nitrite source in an acidic medium to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.
Potential Impurities:
-
Unreacted Starting Material: 4-Bromo-3,5-difluoroaniline.
-
Isomeric Byproducts: Impurities in the starting material or non-specific reactions can lead to the formation of isomers.
-
Decomposition Products: Diazonium salts can decompose to form phenols if they react with water.
-
Solvent and Reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
Data Presentation and Interpretation
The following table summarizes the expected quantitative data from the GC-MS analysis. The retention times are estimates and will vary depending on the specific instrumentation and conditions used. The mass-to-charge ratios (m/z) represent the most abundant ions expected in the mass spectrum of each compound.
| Compound | Expected Retention Time (min) | Key m/z Values | Notes |
| This compound | ~12-15 | 226, 228, 230 (M+), 147, 112 | The molecular ion (M+) will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| 4-Bromo-3,5-difluoroaniline | ~10-12 | 207, 209 (M+), 128, 101 | Unreacted starting material. |
| Isomeric Bromo-chloro-difluorobenzenes | ~12-15 | 226, 228, 230 (M+) | May co-elute or elute closely with the main product. |
| 4-Bromo-3,5-difluorophenol | ~11-13 | 208, 210 (M+), 129, 82 | Potential byproduct from diazonium salt decomposition. |
Mass Spectral Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of one bromine atom (isotopes 79Br and 81Br in a ~1:1 ratio) and one chlorine atom (isotopes 35Cl and 37Cl in a ~3:1 ratio). Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the fragmentation of the aromatic ring.
Alternative Analytical Techniques
While GC-MS is the preferred method for analyzing this type of reaction mixture, other techniques could be employed, though with certain limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally less suitable for the analysis of volatile and non-polar compounds like this compound. Achieving good separation of isomers can be challenging, and the sensitivity of UV detection may be lower than that of mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the components of the reaction mixture. However, it is a less sensitive technique than GC-MS and may not be suitable for detecting trace impurities. Quantitative NMR (qNMR) can be used for purity assessment but requires a certified reference standard.
Mandatory Visualizations
References
The Strategic Efficacy of 2-Bromo-5-chloro-1,3-difluorobenzene in Active Pharmaceutical Ingredient (API) Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The polysubstituted aromatic compound, 2-Bromo-5-chloro-1,3-difluorobenzene, has emerged as a valuable and versatile building block in the synthesis of complex APIs, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers multiple reaction sites, allowing for sequential and regioselective functionalization through common palladium-catalyzed cross-coupling reactions.
This guide provides an objective comparison of the performance of this compound with other alternative halogenated benzene derivatives in key synthetic transformations crucial for API synthesis. The comparisons are supported by experimental data, detailed methodologies, and visualizations of reaction pathways.
Comparative Performance in Key Cross-Coupling Reactions
The efficacy of this compound is best demonstrated through its performance in cornerstone reactions of modern medicinal chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental to constructing the complex molecular architectures of many targeted therapeutics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of API synthesis, it is frequently used to couple aryl halides with boronic acids or esters to construct biaryl scaffolds, a common motif in kinase inhibitors.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85% (estimated based on similar substrates) |
| 1-Bromo-2,4,5-trifluorobenzene | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90% |
| 2,4-Dichloro-1-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | ~75-85% |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Fluoroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90% (estimated based on similar substrates) |
| 1-Bromo-2,4,5-trifluorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | ~85-95% |
| 2,4-Dichloro-1-fluorobenzene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80% |
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated at 100 °C for 18 hours. After cooling, the mixture is diluted with ether, filtered through Celite, and concentrated. The residue is purified by flash chromatography.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to substituted alkynes that are important intermediates in drug synthesis.
Table 3: Comparison of Yields in Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 8 | ~70-80% (estimated based on similar substrates) |
| 1-Bromo-3-chloro-5-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~85-95% |
| 1-Bromo-2,4,5-trifluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 10 | ~80-90% |
Experimental Protocol: Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in THF (10 mL) is added triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol). The reaction mixture is stirred at 60 °C for 8 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.
Discussion and Conclusion
This compound demonstrates high efficacy as a versatile intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical industry. The presence of both bromine and chlorine atoms of differing reactivity, combined with the activating effect of the fluorine substituents, allows for selective and sequential cross-coupling reactions.
While direct, head-to-head comparative studies in the synthesis of specific, marketed APIs are not always publicly available, the data compiled from analogous reactions with structurally similar building blocks indicate that this compound provides yields comparable to other commonly used di- and trifunctionalized aryl halides. Its utility is particularly pronounced in scenarios requiring a multi-step, regioselective introduction of different functionalities.
The choice of a specific halogenated benzene derivative will ultimately depend on the target molecule's specific structural requirements, the desired reactivity at each position, and the overall synthetic strategy. However, this compound represents a powerful tool in the medicinal chemist's arsenal, enabling the efficient construction of novel and complex molecular architectures for the discovery and development of new therapeutics. Researchers and drug development professionals are encouraged to consider its strategic advantages when designing synthetic routes to next-generation APIs.
A Comparative Guide to 2-Bromo-5-chloro-1,3-difluorobenzene and Other Aryl Halide Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Aryl halides are foundational scaffolds for the construction of complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 2-Bromo-5-chloro-1,3-difluorobenzene against other halogenated aromatic building blocks, offering insights into its reactivity and potential applications.
This compound is a versatile intermediate, distinguished by its unique substitution pattern that offers multiple avenues for functionalization. The presence of bromine, chlorine, and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, influencing its reactivity in key synthetic transformations. This guide will focus on its performance in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Reactivity Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the nature of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] Consequently, in molecules containing multiple different halogens, selective functionalization can often be achieved. For this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond, allowing for selective coupling at the bromine-substituted position.
The fluorine substituents, while generally unreactive in typical palladium-catalyzed cross-coupling reactions, play a crucial role in modulating the electronic properties of the aromatic ring. Their strong electron-withdrawing nature can influence the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle.
Comparative Data for Cross-Coupling Reactions
While specific experimental data for the cross-coupling of this compound is not extensively reported in readily available literature, we can infer its likely performance based on data from analogous compounds. The following tables present a comparative summary of typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with various brominated aryl halides. This data serves as a benchmark for what can be expected when employing this compound and other building blocks.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 85-95 |
| 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 |
| 1-Bromo-3-chlorobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 73-95[2] |
| 4-Bromochlorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | ~98 (at Br) |
| 2,4-Dibromofluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (at C-4 Br) |
Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | ~98[3] |
| 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | ~85 |
| 4-Bromochlorobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 24 | ~95 (at Br) |
Table 3: Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 3-12 | 85-95 |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 25 | 3 | ~89[4] |
| 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | ~92 |
| 4-Bromochlorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | >95 (at Br) |
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted for this compound and its analogues.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[5]
-
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Amine (e.g., Aniline) (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the amine followed by anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol describes a standard procedure for the copper- and palladium-catalyzed coupling of an aryl bromide with a terminal alkyne.[4][6]
-
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF or DMF (5 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules. Its differentiated halogen reactivity allows for selective functionalization, with the bromo substituent serving as the primary handle for a range of palladium-catalyzed cross-coupling reactions. While direct comparative experimental data is sparse, the provided protocols and data for analogous compounds offer a strong foundation for researchers to effectively utilize this and similar building blocks in their synthetic endeavors. The strategic incorporation of the 5-chloro-1,3-difluorophenyl moiety can be instrumental in fine-tuning the physicochemical properties of target molecules in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for 2-Bromo-5-chloro-1,3-difluorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Bromo-5-chloro-1,3-difluorobenzene is a valuable reagent, offering multiple reactive sites for sequential cross-coupling reactions. However, the availability, cost, and specific reactivity profile of this compound may necessitate the consideration of viable alternatives. This guide provides an objective comparison of alternative reagents, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Aryl Halide Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in popular palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally governed by the nature of the halogen atom. The generally accepted trend for oxidative addition to a palladium(0) center is I > Br > Cl > F. This trend dictates that aryl bromides are typically more reactive than aryl chlorides under similar reaction conditions. When multiple different halogens are present on the same aromatic ring, selective functionalization can often be achieved by tuning the reaction conditions to favor the more reactive C-X bond.
Comparison of Alternative Reagents
This guide focuses on a selection of commercially available di- and tri-substituted halobenzenes that can serve as alternatives to this compound. The choice of an appropriate alternative will depend on the desired substitution pattern of the final product and the specific reactivity required for the synthetic sequence.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its potential alternatives is presented in Table 1. These properties are crucial for determining appropriate reaction solvents and conditions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 883546-16-5 | C₆H₂BrClF₂ | 227.43 | Not available |
| 1-Bromo-2,3-difluorobenzene[1] | 38573-88-5 | C₆H₃BrF₂ | 192.99 | 157-158[2] |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | C₆H₃Br₂F | 253.89 | 204-206 |
| 2,4-Dichloro-1-fluorobenzene | 1435-48-9 | C₆H₃Cl₂F | 164.99 | Not available |
Table 1: Physical and Chemical Properties of this compound and Alternatives.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction. While direct comparative studies are limited, the general reactivity trend of aryl halides (Br > Cl) provides a basis for predicting the relative performance of the alternative reagents.
Due to the presence of both bromine and chlorine atoms in this compound, selective coupling at the more reactive C-Br bond is expected under carefully controlled conditions. Alternative reagents with different halogen patterns will offer distinct reactivity profiles. For instance, 1,3-Dibromo-5-fluorobenzene provides two reactive C-Br bonds, allowing for potential double coupling reactions.[3]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene[4] | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 (for C-Br coupling) |
| 4-Chlorobenzonitrile[5] | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 12 | 92 |
| 1-Bromo-4-methoxybenzene[5] | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 1 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
The following is a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for the specific aryl halides discussed.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a crucial role. The C-Br bond is generally more susceptible to oxidative addition than the C-Cl bond, allowing for selective amination in molecules containing both.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene[6] | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
| Bromobenzene[7] | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos | t-BuOLi | Toluene | Not specified | Not specified | High |
| 2-Bromo-6-methylpyridine[8] | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
The following is a general procedure for a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Logical Relationship of Reagents in Synthetic Pathways
The following diagram illustrates the relationship between the parent compound and its alternatives in the context of sequential cross-coupling reactions, highlighting the potential for differential reactivity.
Caption: Synthetic pathways for di-functionalization using different halogenated benzenes.
Conclusion
While this compound offers a unique combination of reactive sites, several alternative reagents can be employed in organic synthesis to achieve similar or complementary outcomes. The choice of the most suitable alternative depends on the desired final product, the intended synthetic route, and the relative reactivity of the halogen substituents. 1-Bromo-2,3-difluorobenzene provides a simpler system with a single reactive C-Br bond. 1,3-Dibromo-5-fluorobenzene offers the potential for sequential or double C-Br bond functionalization. 2,4-Dichloro-1-fluorobenzene presents two C-Cl bonds, which are generally less reactive than C-Br bonds, potentially requiring more forcing reaction conditions. By understanding the principles of cross-coupling reactivity and considering the properties of these alternatives, researchers can effectively navigate the selection of appropriate building blocks for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloro-1,3-difluorobenzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-chloro-1,3-difluorobenzene. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidance is based on safety data for structurally similar compounds and established best practices for halogenated aromatic hydrocarbons.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Hazard Identification:
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
II. Personal Protective Equipment (PPE) and Handling
To minimize exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][5]
-
Prevent the release of vapors and ensure adequate ventilation.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed by a licensed professional waste disposal service. Adherence to local, state, and federal regulations is paramount.
-
Waste Identification and Segregation:
-
Designate a specific, labeled, and sealed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Use a chemically compatible container (e.g., glass or polyethylene).
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of accumulation.
-
Retain all paperwork provided by the waste disposal company for regulatory compliance.
-
IV. Spill and Leak Management
In the event of a spill or leak, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[6]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-5-chloro-1,3-difluorobenzene
Essential Safety and Handling Guide for 2-Bromo-5-chloro-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management. The following information is based on safety data for structurally similar halogenated aromatic compounds and established best practices. Always consult the specific Safety Data Sheet (SDS) for the exact chemical being used before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound to mitigate risks of exposure.[1] The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.[2][3]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step procedure outlines the safe handling, use, and disposal of this compound in a laboratory setting.
I. Preparation
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.
-
Ensure Proper Ventilation: All handling and experimental procedures must be conducted within a certified and operational chemical fume hood.[1][4]
-
Assemble PPE: Don the recommended personal protective equipment as detailed in the table above.[2][5]
-
Prepare Work Area: Ensure the fume hood is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood before introducing the chemical.[1]
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and in working order.[6]
II. Handling and Use
-
Chemical Transfer: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.[1]
-
Perform Experiment: Conduct all experimental steps within the chemical fume hood with the sash at the lowest practical height.[1]
-
Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents and sources of ignition such as heat, sparks, and open flames.[7][8]
III. Post-Experiment and Disposal
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container. Do not mix with non-halogenated waste.[1]
-
Waste Container Management: Ensure the hazardous waste container is kept tightly closed when not in use and is stored in a designated, well-ventilated satellite accumulation area.[2][6]
-
Final Disposal: Dispose of the hazardous waste through your institution's established hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][7]
-
Hygiene: After completing the work and removing PPE, wash hands and any exposed skin thoroughly with soap and water.[2][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-chloro-1,3-dimethylbenzene | CAS#:103724-99-8 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
